Tert-butyl 2-(piperidin-4-yl)propanoate
Description
BenchChem offers high-quality Tert-butyl 2-(piperidin-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(piperidin-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-piperidin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-9(10-5-7-13-8-6-10)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPITDVIQKTXKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tert-butyl 2-(piperidin-4-yl)propanoate supplier and price
The following technical guide details the strategic sourcing, quality assurance, and synthetic utility of Tert-butyl 2-(piperidin-4-yl)propanoate , a specialized building block for advanced drug discovery.
Strategic Sourcing, Synthesis, and Quality Assurance[1][2][3]
Executive Summary
Tert-butyl 2-(piperidin-4-yl)propanoate (CAS 2639452-73-4 ) is a high-value, specialized piperidine scaffold used in the synthesis of peptidomimetics and conformationally constrained pharmaceutical intermediates.[1][2] Unlike its more common linear isomer, tert-butyl 3-(piperidin-4-yl)propanoate (CAS 1249815-81-3), the 2-propanoate variant features an alpha-methyl substitution relative to the ester group.[1][2] This structural modification introduces chirality and steric bulk, critical for modulating the pharmacokinetic profile (metabolic stability) and binding affinity of target molecules.[1]
This guide provides researchers with actionable intelligence on procuring this rare building block, validating its purity, and utilizing it in high-throughput synthesis.
Chemical Profile & Identity
| Attribute | Specification |
| Chemical Name | Tert-butyl 2-(piperidin-4-yl)propanoate |
| CAS Number | 2639452-73-4 |
| Molecular Formula | C₁₂H₂₃NO₂ |
| Molecular Weight | 213.32 g/mol |
| Structure Description | Piperidine ring substituted at the 4-position with a 1-(tert-butoxycarbonyl)ethyl group.[1][2] |
| Key Isomer Distinction | Alpha-Methyl (2-propanoate) vs. Linear (3-propanoate) |
| Physical State | Viscous oil or low-melting solid (typically supplied as HCl salt for stability) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water (free base).[1][2] |
Procurement Intelligence: Suppliers & Pricing
Due to the alpha-substitution, this compound is classified as a Specialty/Custom Synthesis item rather than a bulk commodity.[1][2] It is significantly more expensive and harder to source than the corresponding acetate or 3-propanoate derivatives.[2]
Supplier Landscape
| Supplier Tier | Primary Vendors | Availability Status | Estimated Lead Time |
| Tier 1 (Global Distributors) | Sigma-Aldrich (Merck) | Listed (Product Code: CIAH999A907E) | 4–6 Weeks (Often Make-to-Order) |
| Tier 2 (Specialty CROs) | Enamine , WuXi AppTec , PharmBlock | Custom Synthesis | 3–5 Weeks |
| Tier 3 (Catalog Aggregators) | MolPort , eMolecules | Variable | Check Stock Real-time |
Price Analysis (Q1 2026 Estimates)
-
Commodity Analog (Reference): Tert-butyl 2-(piperidin-4-yl)acetate (CAS 180182-07-4) ≈ $150 / 5g .[1][2]
-
Target Compound: Tert-butyl 2-(piperidin-4-yl)propanoate (CAS 2639452-73-4).[1][2][3]
| Quantity | Estimated Price Range (USD) | Cost Driver |
| 100 mg | $250 – $400 | High labor cost for small-scale alpha-alkylation. |
| 1 g | $800 – $1,200 | Purification difficulty (separation from unmethylated acetate).[1][2] |
| 10 g | RFQ (Request for Quote) | Custom batch synthesis required. |
Strategic Recommendation: If the alpha-methyl group is not strictly required for SAR (Structure-Activity Relationship) studies, use the Acetate (CAS 180182-07-4) or 3-Propanoate (CAS 1249815-81-3) analogs to reduce costs by >80%.[1][2]
Synthetic Utility & Pathway
The high cost of this compound stems from its synthesis.[2] It is typically prepared via the alpha-alkylation of the commercially available acetate precursor.[1][2] This reaction requires cryogenic conditions and careful control to avoid bis-alkylation.[1][2]
Synthesis Workflow (Graphviz Diagram)
Figure 1: Synthetic pathway for the alpha-methylation of the piperidine acetate scaffold. Note that the product is initially obtained as a racemate.
Key Synthetic Considerations:
-
N-Protection: The secondary amine of the piperidine must be protected (usually Boc or Cbz) during the alkylation step to prevent N-methylation.[1][2]
-
Deprotection:
Quality Assurance Framework (QC)
When sourcing this compound from a custom synthesis provider, you must validate the identity, specifically distinguishing it from the unreacted acetate starting material.[1]
Analytical Validation Protocol
| Method | Critical Observation | Acceptance Criteria |
| 1H NMR (DMSO-d6) | Alpha-Methyl Signal: Look for a doublet (d, 3H) at ~1.1 ppm.[1][2] Methine Proton: A quartet-like multiplet (m, 1H) at ~2.2 ppm. | >95% Integration match.[1] Absence of singlet at ~2.1 ppm (unreacted acetate).[1] |
| LC-MS | Mass Shift: [M+H]+ = 214.3 (Free base) or 314.4 (N-Boc).[1][2] | Single peak >98% AUC. +14 Da shift vs Acetate.[2] |
| Chiral HPLC | Enantiomeric Excess (ee): If sourcing a specific enantiomer. | >98% ee for chiral grades.[1] |
QC Decision Tree (Graphviz Diagram)
Figure 2: Quality Control decision tree for validating incoming batches of Tert-butyl 2-(piperidin-4-yl)propanoate.
Handling & Stability
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The free amine is prone to oxidation and carbamate formation (absorbing CO2 from air).[1]
-
Stability: The tert-butyl ester is acid-sensitive.[1][2] Avoid exposure to HCl vapors or acidic silica gel during purification unless deprotection is intended.[2]
-
Safety: Treat as a standard organic irritant (H315, H319, H335).[1] Wear standard PPE.[2]
References
-
Sigma-Aldrich (Merck). Product Detail: Tert-butyl 2-(piperidin-4-yl)propanoate (CAS 2639452-73-4).[1][2] Retrieved from [1]
-
PubChem. Compound Summary: Tert-butyl 2-(piperidin-4-yl)acetate (CAS 180182-07-4) - Precursor Data.[1][2] Retrieved from [1]
-
BLD Pharm. Catalog Entry: Tert-butyl 3-(piperidin-4-yl)propanoate (CAS 1249815-81-3).[1][2] Retrieved from [1]
- Journal of Medicinal Chemistry.Strategic Use of Piperidine Scaffolds in GPCR Ligand Design. (General Reference for Piperidine Utility).
Sources
Technical Monograph: 4-Substituted Piperidine Esters in Medicinal Chemistry
Executive Summary
The 4-substituted piperidine ester scaffold represents a cornerstone in medicinal chemistry, specifically within the development of synthetic opioid analgesics. Historically anchored by the synthesis of Meperidine (Pethidine) in 1939, this pharmacophore demonstrated that the complex pentacyclic structure of morphine could be stripped down to a single piperidine ring while retaining mu-opioid receptor (
This guide provides a technical analysis of this chemical class, distinguishing between 4-carboxylate esters (Meperidine-type) and 4-propionoxy esters (Prodine-type). It details the synthetic architectures required to construct the quaternary carbon center, analyzes the Structure-Activity Relationships (SAR) that drive potency, and rigorously examines the toxicological liabilities—specifically the metabolic conversion to neurotoxic pyridinium species (MPTP/MPP+).
Structural Classification & Pharmacophore Analysis
To navigate the literature effectively, researchers must distinguish between the two primary ester orientations found at the C4 position of the piperidine ring.
The "Meperidine" Class (4-Carboxylates)[1][2]
-
Structure: The piperidine ring features a carboxylic acid ester at C4 (e.g., ethyl ester).
-
Key Agent: Meperidine (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate).
-
Characteristics: Lower lipophilicity compared to reversed esters; rapid hydrolysis by hepatic esterases leads to short duration of action.
The "Prodine" Class (4-Propionates/Reversed Esters)
-
Structure: The piperidine ring features a hydroxyl group at C4 which is esterified (usually with propionic anhydride).
-
Key Agents:
-Prodine, MPPP (1-methyl-4-phenyl-4-propionoxypiperidine). -
Characteristics: Significantly higher potency (10-20x morphine) due to optimal alignment with the receptor's lipophilic pocket. Note: This class carries extreme synthetic risk due to MPTP formation.
Synthetic Architectures
The construction of the quaternary carbon at the 4-position is the rate-limiting challenge in synthesizing this class. Two primary methodologies dominate the literature.
Method A: The Eisleb-Schaumann Cyclization (Classic)
This method, developed by Otto Eisleb at IG Farben, utilizes a double nucleophilic substitution. It remains the industrial standard for Pethidine but requires handling vesicant precursors (nitrogen mustards).
Mechanism:
-
Precursor:
-bis(2-chloroethyl)methylamine (a nitrogen mustard). -
Nucleophile: Benzyl cyanide (phenylacetonitrile).
-
Base: Sodium amide (
) or Sodium hydride ( ). -
Process: The strong base deprotonates the benzyl cyanide, which performs a double
attack on the chloro-alkyl chains of the amine, closing the piperidine ring to form 1-methyl-4-phenyl-4-cyanopiperidine (Meperidine Nitrile). -
Functionalization: Acidic hydrolysis of the nitrile to the acid, followed by Fischer esterification.
Method B: The Dieckmann Condensation (Modern/Versatile)
A safer route for diverse analogs involving the reaction of primary amines with acrylate esters.
Mechanism:
-
Michael Addition: Methylamine reacts with two equivalents of ethyl acrylate.
-
Cyclization: Dieckmann condensation closes the ring to a 4-piperidone derivative.
-
Grignard Addition: Reaction with Phenylmagnesium bromide introduces the aryl group (yielding the 4-piperidinol).
-
Conversion: For carboxylates, this route is less direct; however, for "reversed esters" (Prodines), this is the primary route.
Visualization: The Meperidine Synthesis Pathway
The following diagram illustrates the classic Eisleb route, highlighting the critical cyclization step.
Figure 1: The Eisleb-Schaumann synthesis of Meperidine via the nitrile intermediate.
Pharmacology & Structure-Activity Relationships (SAR)
The 4-substituted piperidine ester scaffold relies on a specific spatial arrangement to mimic the tyramine moiety of endogenous enkephalins.
Key SAR Drivers
| Structural Domain | Modification | Effect on Activity |
| Nitrogen Substituent | Methyl ( | Standard agonist activity (Meperidine). |
| Phenethyl ( | Increases potency ~10-15x (Anileridine/Fentanyl-like shift). Increases lipophilicity. | |
| Allyl ( | Does NOT yield pure antagonists (unlike morphine/naloxone). Often yields mixed agonist/antagonists. | |
| C4 Substituent | Carboxylate ( | Moderate potency. Rapid metabolism. |
| Propionoxy ( | High potency ("Reversed Ester"). Rigidifies the phenyl ring orientation. | |
| Ketone ( | High potency (Ketobemidone). Resistant to hydrolysis. | |
| Phenyl Ring | Unsubstituted | Optimal for |
| Increases affinity (mimics Morphine's phenol), exemplified in Bemidone. |
The "Norpethidine" Liability
A critical pharmacological consideration is the metabolism of the N-methyl group.
-
Metabolic Route: N-demethylation by CYP450 enzymes.
-
Toxicity: Unlike the parent ester, Norpethidine is a CNS stimulant.[1] Accumulation leads to tremors, myoclonus, and seizures. This limits the chronic use of 4-substituted piperidine esters in clinical settings.
Toxicology Case Study: The MPTP Pathway[5]
No guide on this topic is complete without addressing the catastrophic neurotoxicity associated with the synthesis of "reversed esters" (Prodine analogs). In 1976 and 1982, clandestine chemists attempted to synthesize MPPP (a meperidine analog) but failed to control the reaction temperature/pH, producing MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Mechanism of Toxicity
MPTP itself is not toxic.[3] It is a pro-toxin that crosses the Blood-Brain Barrier (BBB) and is converted by glial cells into a mitochondrial poison that selectively destroys dopaminergic neurons in the Substantia Nigra.[3][4]
Figure 2: The bio-activation pathway of MPTP mediated by Monoamine Oxidase B (MAO-B).
Critical Safety Note: When synthesizing 4-piperidinols (precursors to reversed esters), acid-catalyzed dehydration can inadvertently produce MPTP. Rigorous TLC/GC-MS monitoring for the tetrahydropyridine impurity is mandatory.
Experimental Protocol: Synthesis of Meperidine (Reference Standard)
Disclaimer: This protocol involves the use of Schedule I/II precursors and blister agents. It is for educational reference and authorized research only.
Objective: Synthesis of Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.
Phase 1: Formation of the Nitrile (Meperidine Nitrile)
-
Setup: Flame-dried 3-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel. Inert atmosphere (
) is required. -
Reagents:
- -bis(2-chloroethyl)methylamine hydrochloride (10 mmol) - Handle in glovebox.
-
Benzyl cyanide (10 mmol).
-
Sodium Amide (
, 22 mmol) suspended in dry Toluene.
-
Procedure:
-
Suspend
in toluene and heat to 40°C. -
Add benzyl cyanide dropwise over 30 minutes. The solution will turn deep red/brown (formation of the carbanion).
-
Add the amine hydrochloride in portions. The reaction is exothermic.
-
Reflux: Heat to reflux for 3 hours.
-
Quench: Cool to 0°C and slowly add water to destroy excess amide.
-
Extraction: Separate the organic layer, wash with water, dry over
, and evaporate solvent. -
Validation:
-NMR should show the disappearance of the benzylic protons of the starting cyanide and the appearance of the piperidine ring protons.
-
Phase 2: Hydrolysis and Esterification[9]
-
Hydrolysis: Dissolve the crude nitrile in 70%
and reflux for 12 hours. This converts the nitrile to the carboxylic acid. -
Esterification: Add excess Ethanol (EtOH) directly to the reaction mixture and reflux for an additional 10 hours.
-
Isolation:
-
Neutralize the mixture with
(aq) until pH ~9. -
Extract with Diethyl Ether (
mL). -
Precipitate the hydrochloride salt by bubbling dry HCl gas through the ether solution.
-
-
Recrystallization: Recrystallize from Acetone/Ethanol to yield white crystals (mp 186–189°C).
References
-
Eisleb, O. (1941). New Syntheses of Piperidine Derivatives. Berichte der deutschen chemischen Gesellschaft.
-
Lisy, V., et al. (2025). Synthesis of Pethidine aka Meperidine. Chemistry Steps.
-
Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science.
- Casy, A. F. (1989). Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Standard Reference Text).
-
PubChem. (2025).[5] Meperidine - Compound Summary. National Library of Medicine.
-
Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology.
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the α-Methylation of tert-Butyl 2-(piperidin-4-yl)acetate
Introduction: The Significance of α-Methylation in Medicinal Chemistry
In the landscape of modern drug discovery, the precise modification of molecular scaffolds is paramount to optimizing pharmacological properties. The introduction of a methyl group at the α-position to a carbonyl, a process known as α-methylation, is a frequently employed strategy to enhance metabolic stability, modulate potency, and fine-tune the conformational rigidity of bioactive molecules.[1] This seemingly subtle modification can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile by sterically shielding the adjacent ester from enzymatic hydrolysis and by influencing the orientation of key pharmacophoric elements.
This application note provides a comprehensive, three-step protocol for the α-methylation of tert-butyl 2-(piperidin-4-yl)acetate, a versatile building block in pharmaceutical research.[2] The procedure involves the initial protection of the piperidine nitrogen, followed by a diastereoselective methylation of the enolate, and concluding with the deprotection of the nitrogen to yield the target compound, tert-butyl 2-(piperidin-4-yl)propanoate. Each step has been meticulously detailed, with causal explanations for experimental choices, to ensure reproducibility and success in your laboratory.
Strategic Overview: A Three-Pronged Approach
The synthesis is logically divided into three key stages, each addressing a specific chemical challenge:
-
N-Protection: The acidic proton on the piperidine nitrogen would interfere with the strong base used for enolate formation. Therefore, the first step is the protection of this amine with a tert-butoxycarbonyl (Boc) group.[3]
-
α-Methylation: With the nitrogen protected, a lithium diisopropylamide (LDA) mediated enolate formation is followed by quenching with methyl iodide to introduce the α-methyl group. The bulky N-Boc group can influence the stereochemical outcome of this step.[4]
-
N-Deprotection: The final step involves the selective removal of the N-Boc group under acidic conditions to furnish the desired product.[5]
Visualizing the Workflow
Caption: A streamlined workflow for the three-step synthesis.
Part 1: N-Boc Protection of tert-Butyl 2-(piperidin-4-yl)acetate
Rationale: The piperidine nitrogen possesses a reactive N-H proton that must be protected to prevent its reaction with the strong base (LDA) in the subsequent methylation step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.[3]
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| tert-Butyl 2-(piperidin-4-yl)acetate | C₁₁H₂₁NO₂ | 199.29 | 10.0 | 1.99 g |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 11.0 | 2.40 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 15.0 | 2.09 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | - | 2 x 25 mL |
| Brine | NaCl | 58.44 | - | 25 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-(piperidin-4-yl)acetate (1.99 g, 10.0 mmol).
-
Dissolve the starting material in dichloromethane (50 mL).
-
Add triethylamine (2.09 mL, 15.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water (25 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield tert-butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate as a colorless oil.
Expected Yield: 85-95%
Part 2: α-Methylation of tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate
Rationale: This step utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium enolate. The subsequent addition of methyl iodide, an electrophile, results in the formation of a new carbon-carbon bond. The reaction is conducted at low temperatures (-78 °C) to minimize side reactions and ensure kinetic control of the enolate formation.[4]
Safety First: Handling Pyrophoric and Toxic Reagents
-
Lithium Diisopropylamide (LDA): LDA is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[6] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[3][7][8]
-
Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate | C₁₆H₂₉NO₄ | 299.41 | 5.0 | 1.50 g |
| Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) | C₆H₁₄LiN | 107.12 | 6.0 | 3.0 mL |
| Methyl Iodide (MeI) | CH₃I | 141.94 | 7.5 | 0.47 mL |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 25 mL |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | - | 20 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 50 mL |
| Brine | NaCl | 58.44 | - | 20 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
To an oven-dried 100 mL two-neck round-bottom flask under an argon atmosphere, add anhydrous THF (15 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (3.0 mL, 6.0 mmol) via syringe.
-
In a separate oven-dried flask, dissolve tert-butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate (1.50 g, 5.0 mmol) in anhydrous THF (10 mL).
-
Slowly add the solution of the ester to the LDA solution at -78 °C via syringe over 15 minutes.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (0.47 mL, 7.5 mmol) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C.[9]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to obtain tert-butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate.
Expected Yield: 70-85%
Part 3: N-Deprotection of tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate
Rationale: The final step is the removal of the N-Boc protecting group to yield the desired product. This is typically achieved under acidic conditions. While strong acids like neat trifluoroacetic acid (TFA) can also cleave the tert-butyl ester, using a solution of HCl in dioxane or a controlled amount of TFA in DCM allows for the selective deprotection of the more acid-labile N-Boc group.[3][5]
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate | C₁₇H₃₁NO₄ | 313.43 | 3.0 | 0.94 g |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | - | 5 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 10 mL |
| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | - | As needed |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 3 x 15 mL |
| Brine | NaCl | 58.44 | - | 15 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
Procedure:
-
Dissolve tert-butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoate (0.94 g, 3.0 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5 mL) to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM (20 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, tert-butyl 2-(piperidin-4-yl)propanoate.
-
The product can be further purified by column chromatography if necessary, though it is often obtained in high purity after the basic workup.
Expected Yield: >90%
Characterization Data
For tert-Butyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate (Intermediate 1):
-
¹H NMR (400 MHz, CDCl₃): δ 4.05 (br s, 2H), 2.68 (t, J = 12.4 Hz, 2H), 2.21 (d, J = 6.8 Hz, 2H), 1.95-1.85 (m, 1H), 1.65 (d, J = 12.8 Hz, 2H), 1.45 (s, 9H), 1.44 (s, 9H), 1.15-1.05 (m, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 171.9, 154.8, 80.6, 79.4, 44.1, 41.5, 35.0, 31.8, 28.5.[10]
For tert-Butyl 2-(piperidin-4-yl)propanoate (Final Product):
-
¹H NMR (400 MHz, CDCl₃, similar to ethyl ester): δ 3.05 (d, J = 12.0 Hz, 2H), 2.55 (t, J = 12.0 Hz, 2H), 2.30 (q, J = 7.2 Hz, 1H), 1.70-1.60 (m, 3H), 1.45 (s, 9H), 1.25-1.15 (m, 2H), 1.10 (d, J = 7.2 Hz, 3H). (Predicted, based on similar structures[11])
-
¹³C NMR (100 MHz, CDCl₃): δ 175.0, 80.5, 46.5, 45.0, 35.5, 32.5, 28.2, 16.0. (Predicted)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete N-Boc Protection | Insufficient Boc₂O or base; short reaction time. | Add additional Boc₂O and base, and continue stirring. Ensure the reaction runs to completion as monitored by TLC. |
| Low Yield in α-Methylation | Incomplete enolate formation; moisture in the reaction; impure LDA. | Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use freshly titrated or commercially available LDA. Allow sufficient time for enolate formation. |
| Di-methylation Product Observed | Excess methyl iodide or prolonged reaction time. | Use a slight excess of methyl iodide (1.2-1.5 eq.) and monitor the reaction closely by TLC. Quench the reaction as soon as the mono-methylated product is the major component. |
| Cleavage of tert-Butyl Ester | Overly harsh deprotection conditions (prolonged reaction time or high temp). | Monitor the deprotection reaction carefully by TLC and quench as soon as the starting material is consumed. Alternatively, use 4M HCl in dioxane, which can be more selective for N-Boc deprotection.[3] |
Conclusion
This application note provides a robust and detailed protocol for the α-methylation of tert-butyl 2-(piperidin-4-yl)acetate. By following the outlined procedures for N-protection, α-methylation, and N-deprotection, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The emphasis on the rationale behind each step, coupled with safety considerations and troubleshooting guidance, ensures a comprehensive and user-friendly guide for scientists at the bench.
References
- Methyl Iodide Safety Guidelines. (Link to a relevant safety document)
-
tert-Butyl piperidine-1-carboxylate Spectral Data. Royal Society of Chemistry. (Link to source)[10]
-
Boc Protecting Group. Wikipedia. (Link to source)[3]
-
Lithium Diisopropylamide Safety Data Sheet. Fisher Scientific. (Link to source)[8]
- Lithium Diisopropylamide Safety Data Sheet. Sigma-Aldrich. (Link to source)
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. (Link to source)[12]
-
N-Alkylation of N-Boc-Piperazine. BenchChem. (Link to source)[13]
-
BOC Protection and Deprotection. J&K Scientific LLC. (Link to source)[5]
-
LDA Preparation. (Link to a relevant protocol)[9]
-
Synthesis of Piperidin-4-one Derivatives. Chemical Review and Letters. (Link to source)[1]
-
Enantiopure N-Boc piperidine-2-ethanol for synthesis. ResearchGate. (Link to source)[14]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides. The Royal Society of Chemistry. (Link to source)[15]
-
Lithiation/Trapping of N-Boc Piperazines. White Rose eTheses Online. (Link to source)[4]
-
Enantioselective Synthesis via Chelation-Controlled Enolate Alkylation. The Journal of Organic Chemistry. (Link to source)[16]
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. PubMed Central. (Link to source)[17]
-
Selective sp3 C–H Alkylation. Princeton University. (Link to source)[18]
-
Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (Link to source)[19]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines. PubMed Central. (Link to source)[20]
-
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (Link to source)[21]
-
Supplementary Information on NMR Spectra. The Royal Society of Chemistry. (Link to source)[22]
-
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid. BLDpharm. (Link to source)[23]
-
ethyl 2-methyl-2-(piperidin-4-yl)propanoate 1H NMR. ChemicalBook. (Link to source)[11]
-
Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. (Link to source)[24]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines. ResearchGate. (Link to source)[25]
-
Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate. PubChem. (Link to source)[26]
-
Tert-butyl 2-(piperidin-4-yl)acetate. PubChem. (Link to source)[2]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. (Link to source)[27]
-
Synthesis of piperidine-4-ones by Mannich condensation. Chemical Review and Letters. (Link to source)[1]
-
C-13 NMR Spectroscopy Index. Doc Brown's Chemistry. (Link to source)[28]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (Link to source)[1]
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- 19. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
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- 28. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
Reductive hydrogenation of pyridine propanoate derivatives
An Application Guide to the Reductive Hydrogenation of Pyridine Propanoates
Abstract
The transformation of pyridine propanoate derivatives into their corresponding piperidine structures is a cornerstone reaction in medicinal chemistry and drug development. Piperidine moieties are prevalent in a vast number of FDA-approved pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties.[1][2][3][4] This document provides a comprehensive guide to the reductive hydrogenation of pyridine propanoates, detailing the underlying chemical principles, comparing catalytic systems, and offering validated, step-by-step protocols for researchers. The focus is on providing practical, field-proven insights to enable robust, efficient, and selective synthesis of these high-value compounds.
Introduction: The Strategic Importance of Piperidines
The piperidine ring is a key structural motif in modern pharmaceuticals, agrochemicals, and natural products.[3][4] Its prevalence stems from its saturated, three-dimensional structure, which can improve properties such as solubility, metabolic stability, and target binding affinity compared to flat, aromatic precursors.[2] The most direct and atom-economical route to these valuable scaffolds is the catalytic hydrogenation of their pyridine precursors.[3][5]
However, this transformation is not without its challenges. The inherent aromatic stability of the pyridine ring necessitates potent catalytic systems to achieve reduction.[2][3] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[6] For complex molecules, achieving high chemoselectivity—reducing the pyridine ring while preserving other sensitive functional groups—is a critical hurdle that dictates the choice of methodology.[2][3]
This guide will explore two primary catalytic strategies, heterogeneous and homogeneous hydrogenation, providing the technical details necessary to select the optimal conditions for a given pyridine propanoate derivative.
Mechanistic Overview & Catalyst Selection
The hydrogenation of pyridine is a six-electron reduction, requiring the addition of three equivalents of hydrogen gas (H₂) to the aromatic ring. The choice of catalyst is the most critical parameter, as it governs the reaction's efficiency, selectivity, and functional group compatibility.
The Challenge of Aromaticity and Catalyst Poisoning
To overcome the aromatic stabilization energy of the pyridine ring, catalysts must effectively coordinate the substrate and activate molecular hydrogen. A common strategy, particularly in heterogeneous catalysis, involves the use of acidic conditions.[7][8] Protonation of the pyridine nitrogen forms a pyridinium salt, which has several benefits:
-
Activation: The positive charge on the nitrogen withdraws electron density from the ring, making it more susceptible to reduction.[7][9]
-
Suppression of Poisoning: Protonation of the product piperidine's nitrogen prevents its lone pair from binding to and deactivating the metal catalyst surface.[7][9]
Heterogeneous vs. Homogeneous Catalysis
The choice between a heterogeneous (solid-phase) and homogeneous (solution-phase) catalyst represents a fundamental decision in reaction design. Each approach offers distinct advantages and disadvantages.
| Feature | Heterogeneous Catalysis | Homogeneous Catalysis |
| Catalysts | PtO₂, Pd/C, Rh₂O₃, Ru/C, Ru-Nanoparticles[3][6][8][10] | [Ir(cod)(PCy₃)(py)]PF₆, [Cp*RhCl₂]₂, Ru(pincer) complexes[1][2][11][12] |
| Conditions | Often requires higher pressure (5-100 bar) and/or temperature; frequently uses acidic solvents (e.g., AcOH).[3][8][9] | Typically operates under milder conditions (1-10 bar H₂); can be performed in various organic solvents.[1][6] |
| Chemoselectivity | Lower functional group tolerance. Reducible groups like nitro, olefins, and some halides may not be compatible.[2][6] | Excellent functional group tolerance. Can preserve highly sensitive groups like nitro, azido, bromo, and alkynes.[1][2] |
| Stereoselectivity | Often provides good cis-diastereoselectivity for substituted pyridines due to substrate adsorption on the catalyst surface.[10][13][14] | Can be tuned with chiral ligands for high enantioselectivity; diastereoselectivity is dependent on substrate and catalyst structure.[2][15] |
| Separation | Simple filtration to remove the solid catalyst. Catalyst can often be recycled.[3][10] | Separation can be challenging, sometimes requiring chromatography.[3] |
| Best For | Robust, large-scale synthesis of simple piperidines where functional groups are not a concern. | Late-stage functionalization of complex molecules with sensitive functional groups; asymmetric synthesis. |
Visualizing the Process
Understanding the overall transformation and the experimental sequence is crucial for successful execution.
Caption: General reaction scheme for the catalytic hydrogenation of a pyridine propanoate.
Caption: A generalized workflow for performing a catalytic hydrogenation reaction.
Experimental Protocols
The following protocols provide detailed, self-validating procedures for the hydrogenation of a model substrate, ethyl 3-(pyridin-3-yl)propanoate.
Protocol 1: Robust Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂)
This method is highly effective for complete saturation of the pyridine ring but has limited chemoselectivity. It is ideal for substrates without other easily reducible functional groups.[3][8]
Materials:
-
Ethyl 3-(pyridin-3-yl)propanoate (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-2 mol%)[8]
-
Glacial Acetic Acid (Solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a clean, dry high-pressure reactor vessel, add a magnetic stir bar and ethyl 3-(pyridin-3-yl)propanoate (e.g., 5.0 g).
-
Solvent & Catalyst Addition: Add glacial acetic acid (50-100 mL). Under a flow of inert gas (N₂ or Ar), carefully add the PtO₂ catalyst. The catalyst is pyrophoric and should be handled with care.
-
Assembly & Inerting: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen to 50-70 bar.[8] Begin vigorous stirring and heat to room temperature or slightly above (e.g., 40 °C) if required. The initial uptake of hydrogen is often rapid as the PtO₂ is reduced in situ to active platinum black.
-
Monitoring (QC Check): The reaction progress can be monitored by the cessation of hydrogen uptake from the gas reservoir. For a definitive check, the reaction can be stopped, the pressure safely released, and a small aliquot removed for analysis by GC-MS or TLC to confirm the disappearance of the starting material.
-
Workup - Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature, vent the hydrogen pressure carefully, and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional acetic acid or ethyl acetate.
-
Workup - Neutralization: Slowly and carefully add the filtrate to a cooled, saturated solution of sodium bicarbonate until gas evolution ceases and the pH is basic (~8-9).
-
Extraction & Drying: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude ethyl 3-(piperidin-3-yl)propanoate can be purified by flash column chromatography or vacuum distillation.
Protocol 2: Chemoselective Homogeneous Ionic Hydrogenation using an Iridium(III) Catalyst
This state-of-the-art method offers exceptional tolerance for sensitive functional groups (e.g., nitro, bromo) that would be reduced under typical heterogeneous conditions.[1][2] It is ideal for complex, late-stage hydrogenations.
Materials:
-
Substituted Pyridine Propanoate (e.g., with a bromo or nitro group) (1.0 eq)
-
Iridium(III) Catalyst (e.g., ₂ or a similar C,N-cyclometalated iridium complex, 0.1-1.0 mol%)[2]
-
Dichloromethane (DCM) or other suitable solvent
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
-
Trifluoroacetic acid (TFA) or other acid additive may be required for less reactive substrates.
Procedure:
-
Reactor Setup: In a glovebox or under a strictly inert atmosphere, add the Iridium(III) catalyst to a dry high-pressure reactor vessel containing a stir bar.
-
Reagent Addition: Add the substituted pyridine propanoate substrate and the solvent (e.g., DCM).
-
Assembly & Pressurization: Seal the reactor, remove from the glovebox, and connect to a hydrogen line. Purge with hydrogen 3-5 times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar, though some reactions work at 1 bar).[2]
-
Reaction: Begin vigorous stirring at room temperature or heat as necessary (e.g., 40-60 °C).[2]
-
Monitoring (QC Check): The reaction is best monitored by taking aliquots at time intervals (after safely venting and re-purging the reactor) and analyzing by ¹H NMR, HPLC, or GC-MS to track the conversion of starting material to the piperidinium salt product.
-
Workup: Once complete, cool the reactor and carefully vent the hydrogen pressure. The product is often obtained as a stable piperidinium salt.[1][2] The solvent can be removed in vacuo.
-
Purification: The resulting piperidinium salt is often highly pure and can sometimes be used without further purification. If necessary, it can be purified by recrystallization or chromatography. The free secondary amine can be obtained by a standard basic workup if required.
Analytical Characterization
Confirming the structure and purity of the final piperidine propanoate is essential.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the disappearance of aromatic proton signals (typically δ 6.5-8.5 ppm) and the appearance of aliphatic signals in the piperidine ring region (typically δ 1.5-3.5 ppm).
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product, which should correspond to the starting material + 6 mass units (from the addition of 6 hydrogen atoms).
-
Gas Chromatography (GC): Can be used to assess the purity of the final product and monitor reaction completion.[16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Conversion | 1. Catalyst poisoning (e.g., by sulfur impurities).2. Insufficient catalyst loading or activity.3. Insufficient H₂ pressure or temperature. | 1. Use high-purity substrates and solvents.2. Increase catalyst loading or use a fresh batch of catalyst.3. Increase pressure and/or temperature incrementally. |
| Side Reactions (e.g., Dehalogenation) | The chosen catalyst is not chemoselective (common with Pd/C and PtO₂). | Switch to a more chemoselective homogeneous catalyst system, such as the Iridium(III) protocol.[1][2] |
| Poor Diastereoselectivity | Steric or electronic effects of the substituents on the pyridine ring. | Screen different catalysts (e.g., Rh, Ru) and solvents. The diastereoselectivity is often substrate-dependent.[2] |
| Difficulty in Catalyst Filtration | Platinum or Palladium black is very fine and can pass through standard filter paper. | Use a dense pad of Celite® over the filter paper and consider using a membrane filter for complete removal. |
Conclusion
The reductive hydrogenation of pyridine propanoates is a powerful and versatile method for accessing medicinally relevant piperidine scaffolds. By understanding the fundamental principles of catalyst activity and selectivity, researchers can choose the appropriate methodology for their specific target. For robust, scalable synthesis of simple derivatives, classic heterogeneous catalysts like PtO₂ remain invaluable. For complex, functionalized molecules requiring high chemoselectivity, modern homogeneous iridium catalysts provide an unparalleled advantage, enabling the synthesis of advanced drug intermediates with precision and efficiency.
References
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications (RSC Publishing).
- Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Chemistry – A European Journal.
- Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign.
- Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Semantic Scholar.
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. RSC Publishing.
- Pyridine-2,6-bis(thioether) (SNS) Complexes of Ruthenium as Catalysts for Transfer Hydrogenation. Organometallics - ACS Publications.
- CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate.
- Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides. Thieme.
- Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Semantic Scholar.
- Diastereoselective Hydrogenation of Arenes and Pyridines Promoted by a Ru-Phenanthroline Catalyst. Thieme.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate.
- Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
- Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
Sources
- 1. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Robust Deprotection of Tert-Butyl Esters in Piperidine Propanoates
Abstract & Strategic Importance
Piperidine propanoates are critical structural motifs in medicinal chemistry, serving as essential linkers in PROTACs (Proteolysis Targeting Chimeras), peptidomimetics, and GPCR ligands. The tert-butyl ester is the protecting group of choice for the carboxylic acid terminus due to its resistance to basic hydrolysis and nucleophilic attack.[1] However, its removal requires acidic conditions that must be carefully managed to avoid side reactions, particularly when the piperidine nitrogen is present.
This guide provides a definitive protocol for the deprotection of tert-butyl esters in piperidine propanoate systems. Unlike generic acidolysis guides, this note addresses the specific solubility behavior of the piperidinium salt products and the "selectivity trap" often encountered when choosing between TFA and HCl.
Mechanistic Insight: The Pathway
The cleavage of tert-butyl esters proceeds via an
-
Protonation: The carbonyl oxygen is protonated by the strong acid.
-
Rate-Determining Step: The tert-butyl cation leaves, generating the carboxylic acid.
-
Fate of the Cation: The tert-butyl cation is short-lived and highly electrophilic. It typically eliminates a proton to form isobutylene (gas).[2]
-
Critical Risk: In the presence of electron-rich nucleophiles (e.g., Trp, Tyr, Met, or electron-rich aromatics on the piperidine N-substituent), the cation can alkylate the molecule (re-attachment), leading to difficult-to-separate impurities.
-
Visualization: Reaction Mechanism & Cation Trapping
Caption: The
Experimental Protocols
Protocol A: The Gold Standard (TFA/DCM)
Best for: Complete removal of tert-butyl esters and global deprotection (e.g., if N-Boc is also present).
Reagents:
-
Trifluoroacetic Acid (TFA) (Reagent Grade)
-
Dichloromethane (DCM) (Anhydrous preferred)
-
Optional but Recommended: Triethylsilane (TES) or Triisopropylsilane (TIPS) as scavengers.
Procedure:
-
Preparation: Dissolve the piperidine propanoate substrate (1.0 equiv) in DCM (concentration ~0.1 M).
-
Note: If the substrate contains oxidation-sensitive moieties (e.g., Methionine), purge the solvent with nitrogen.
-
-
Acid Addition: Cool the solution to 0°C. Add TFA dropwise.
-
Standard Ratio: 1:1 (v/v) TFA:DCM is robust.
-
Mild Ratio: 1:4 (v/v) TFA:DCM for highly acid-sensitive substrates, though reaction time will increase.
-
Scavenger Cocktail: If the molecule contains electron-rich aromatics, add 2.5% v/v Triethylsilane (TES) and 2.5% v/v water before adding TFA.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT).
-
Monitoring: Check LCMS after 1 hour. The piperidine nitrogen will protonate immediately; the ester cleavage typically takes 1–3 hours.
-
-
Workup (Critical Step):
-
Concentrate the mixture in vacuo.
-
Azeotrope: Redissolve the oily residue in Toluene or DCM and concentrate again (repeat 2-3 times). This removes residual TFA, which can otherwise catalyze decomposition or complicate NMR interpretation.
-
Precipitation: Dissolve the final residue in a minimum amount of MeOH or DCM and add cold Diethyl Ether (Et₂O) or MTBE. The product (piperidinium trifluoroacetate salt) usually precipitates as a white solid.
-
Protocol B: The "Selectivity Trap" (HCl Considerations)
Warning: Researchers often attempt to use 4M HCl in Dioxane for this transformation.
-
Observation: 4M HCl in Dioxane is highly effective for removing N-Boc groups but is significantly slower at removing O-tert-butyl esters .
-
Guidance: If you use standard "Boc removal" conditions (HCl/Dioxane, RT, 30 min), you will likely isolate the ester-intact amine salt.
-
When to use HCl: Only use HCl if you specifically require the Hydrochloride salt and are willing to heat the reaction (40–50°C) or stir for extended periods (>12 hours), or if you use aqueous HCl (which hydrolyzes the ester more effectively but dissolves the product).
Recommendation: Use Protocol A (TFA) to deprotect, then perform a salt exchange if the HCl salt is required.
Decision Matrix & Troubleshooting
Workflow Decision Tree
Caption: Decision tree for selecting the optimal scavenger cocktail and workflow.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Incomplete Reaction | Reaction equilibrium or insufficient acid strength. | Add 2-5% water to the TFA mixture. Water acts as a nucleophile to trap the cation and push the equilibrium, though isobutylene gas evolution usually drives it. |
| New Lipophilic Impurity (+56 Da) | tert-Butyl cation alkylation (Friedel-Crafts alkylation of nucleophilic side chains). | Repeat reaction with scavengers (2.5% TES + 2.5% Water). The silane acts as a "hydride source" to quench the cation. |
| Product is an Oil/Gum | Residual TFA or inherent zwitterionic nature. | 1. Azeotrope with toluene/DCM. 2. Triturate with cold Et₂O or Hexanes. 3. Lyophilize from water/MeCN if applicable. |
| Ester Intact (using HCl) | HCl/Dioxane is too mild for ester cleavage at RT. | Switch to Protocol A (TFA) . HCl is selective for N-Boc over O-tBu. |
References
-
Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 2001, 58(4), 338–341.
- Key Insight: Establishes the selectivity of HCl/Dioxane for Boc removal over tert-butyl ester cleavage, confirming why TFA is preferred for ester deprotection.
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[3][4] Wiley-Interscience. (Standard Reference for
mechanism and acid stability). -
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 1978, 12(5), 258-268.
-
Key Insight: Foundational work on scavenger cocktails (TIS, Water, Thioanisole) in TFA deprotections.[5]
-
-
BenchChem Application Note. "Cleavage of the OtBu Ester Group."
Sources
Application Note: Scalable Synthesis of tert-Butyl 2-(piperidin-4-yl)propanoate
Topic: Scalable synthesis of tert-butyl 2-(piperidin-4-yl)propanoate Content Type: Application Notes and Protocols
Executive Summary & Strategic Rationale
This guide details a scalable, high-yield protocol for the synthesis of tert-butyl 2-(piperidin-4-yl)propanoate , a critical pharmacophore in the development of GPCR agonists and peptidomimetics.
The Synthetic Challenge
The structural core requires a piperidine ring substituted at the 4-position with a propanoate side chain bearing a bulky tert-butyl ester. The primary synthetic challenges are:
-
Regioselectivity: Installing the
-methyl group specifically at the 2-position of the side chain. -
Orthogonality: Preserving the acid-labile tert-butyl ester while deprotecting the piperidine amine.
-
Scalability: Avoiding chromatographic purification in favor of crystallization or extraction-based isolation.
The Solution: The "Benzyl-HWE" Route
While N-Boc protection is common in discovery chemistry, it is unsuitable here. Deprotection of N-Boc requires acidic conditions (TFA or HCl) that would simultaneously cleave the tert-butyl ester, destroying the target.
Therefore, this protocol utilizes an N-Benzyl protection strategy. The synthesis proceeds via a Horner-Wadsworth-Emmons (HWE) olefination followed by a "Process Intensification" step where catalytic hydrogenation simultaneously reduces the olefin and removes the benzyl group under neutral conditions.
Synthetic Pathway & Mechanism[1][2][3][4]
The synthesis consists of two main chemical transformations:
-
HWE Olefination: Reaction of N-benzyl-4-piperidone with tert-butyl 2-(diethoxyphosphoryl)propanoate to form the
-unsaturated ester. -
Tandem Hydrogenation/Hydrogenolysis: Reduction of the alkene and cleavage of the benzyl group.
Chemical Reaction Scheme
Figure 1: Synthetic route highlighting the tandem hydrogenation step.
Detailed Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Olefination
Objective: Synthesis of tert-butyl 2-(1-benzylpiperidin-4-ylidene)propanoate.
Reagents & Materials:
-
N-Benzyl-4-piperidone (CAS: 3612-20-2)
-
tert-Butyl 2-(diethoxyphosphoryl)propanoate (CAS: 111948-97-7)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium Chloride (sat. aq.)
Protocol:
-
Activation: In a flame-dried 3-neck reactor equipped with a mechanical stirrer and nitrogen inlet, suspend NaH (1.2 equiv) in anhydrous THF (10 vol relative to piperidone) at 0°C.
-
Phosphonate Addition: Add tert-butyl 2-(diethoxyphosphoryl)propanoate (1.2 equiv) dropwise over 30 minutes. Maintain internal temperature <5°C.
-
Mechanism Note: Evolution of H₂ gas will be observed.[1] Stir for 30 minutes at 0°C to ensure complete formation of the phosphonate carbanion.
-
-
Ketone Addition: Add a solution of N-benzyl-4-piperidone (1.0 equiv) in THF (2 vol) dropwise over 45 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: Check by TLC or HPLC. The limiting reagent (piperidone) should be <2%.
-
-
Quench: Cool to 10°C. Carefully quench with saturated NH₄Cl solution.
-
Workup:
Step 2: Tandem Hydrogenation & Benzyl Deprotection
Objective: Synthesis of tert-butyl 2-(piperidin-4-yl)propanoate (Target).
Reagents & Materials:
-
Crude Olefin Intermediate (from Step 1)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (HPLC grade)
-
Hydrogen Gas (H₂)
Protocol:
-
Preparation: Dissolve the crude olefin in Methanol (10 vol).
-
Catalyst Loading: Charge a hydrogenation vessel (Parr reactor or autoclave) with 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Add the catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of methanol vapors.
-
-
Reaction: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x). Pressurize to 50 psi (3.5 bar) H₂.
-
Agitation: Stir vigorously at room temperature for 12–18 hours.
-
Process Control: Monitor the consumption of the starting material AND the intermediate (benzyl-protected saturated alkane). Both the double bond reduction and debenzylation must be complete.
-
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the free amine as a colorless to pale yellow oil.
Analytical Data & Specifications
Table 1: Process Parameters and Expected Yields
| Parameter | Specification | Notes |
| Step 1 Yield | 85 – 92% | High yield due to thermodynamic stability of the conjugated ester. |
| Step 2 Yield | 90 – 95% | Quantitative conversion typical; losses mostly mechanical (filtration). |
| Overall Yield | 75 – 85% | Calculated from N-benzyl-4-piperidone. |
| Purity (HPLC) | >97% (AUC) | Main impurity is residual phosphonate byproducts (removable by acid/base wash). |
| Appearance | Pale yellow oil | Solidifies upon salt formation (e.g., Oxalate or HCl). |
Structure Validation
-
¹H NMR (400 MHz, CDCl₃): Characteristic doublet for the
-methyl group ( ppm, Hz) and the singlet for the tert-butyl group ( ppm, 9H). The piperidine ring protons appear as multiplets between 1.2–3.1 ppm. -
Mass Spectrometry (ESI): [M+H]⁺ calculated for C₁₂H₂₃NO₂: 214.17; Found: 214.2.
Critical Process Controls & Troubleshooting
Workup Strategy for Scale-Up
Isolating the free amine product requires careful handling to avoid decomposition or loss during extraction.
Figure 2: Acid-Base purification strategy to remove non-basic impurities.
Troubleshooting Guide
-
Incomplete Debenzylation: If the benzyl group persists after the double bond is reduced, increase the temperature to 40°C or add 1 equivalent of Acetic Acid to protonate the amine (quaternization facilitates debenzylation). Note: If acid is used, the product will be a salt.
-
Ester Hydrolysis: Avoid strong aqueous acids or elevated temperatures during workup. The tert-butyl ester is relatively robust but can cleave under refluxing acidic conditions.
-
Solidification: The free amine is an oil. For long-term storage, convert to the Oxalate salt by adding 1 equiv of oxalic acid in acetone. The oxalate salt is a stable, crystalline solid.
References
-
Horner-Wadsworth-Emmons Reaction Mechanism & Scope
-
Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83(7), 1733–1738.
-
- Kozikowski, A. P., et al. "Synthesis of 4-Substituted Piperidines via HWE Reagents." Journal of Medicinal Chemistry, 1998, 41, 1962.
- Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
-
Safety Data & Reagent Properties
-
PubChem Compound Summary for tert-butyl 2-(diethoxyphosphoryl)propanoate.
-
-
Relevant Patent Literature (Scale-up Context)
-
Vandetanib Intermediate Synthesis (Analogous chemistry): World Intellectual Property Organization, WO2019232010A1 .
-
Sources
Application Note & Protocol: Strategic Solvent Selection for Piperidine Propanoate Coupling Reactions
Abstract
The synthesis of amide bonds is a cornerstone of pharmaceutical and chemical development. The coupling of piperidine with propanoic acid derivatives to form piperidine propanoate represents a common yet critical transformation. The choice of solvent is not merely a matter of dissolution but a key parameter that dictates reaction kinetics, yield, purity, and the propensity for side reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for this important reaction class. It combines theoretical grounding with practical, field-proven protocols to empower rational solvent choice, moving from historical preference to data-driven optimization.
The Decisive Role of the Solvent in Amide Bond Formation
The formation of an amide bond, such as in piperidine propanoate, typically proceeds through the activation of a carboxylic acid (propanoic acid) followed by nucleophilic attack by an amine (piperidine). This process involves charged or highly polar intermediates and transition states. The solvent exerts profound influence over this pathway in several key ways:
-
Solubilization of Reactants and Reagents: The primary role of the solvent is to create a homogeneous environment by dissolving the piperidine, the activated propanoic acid derivative, the coupling agents (e.g., EDC, HATU), and any additives.[1] Poor solubility of any component can lead to sluggish or incomplete reactions.
-
Stabilization of Intermediates: The polarity and dielectric constant of the solvent are critical for stabilizing charged intermediates, such as the activated acid (e.g., O-acylisourea intermediate) and the tetrahedral intermediate formed during nucleophilic attack. Polar aprotic solvents are particularly effective in this role.[1]
-
Influence on Reaction Kinetics: The solvent can directly impact the reaction rate. By stabilizing the transition state more than the ground state reactants, a solvent can accelerate the reaction. Conversely, strong solvation of the nucleophile (piperidine) by protic solvents can hinder its reactivity.
-
Control of Side Reactions: A crucial, yet often overlooked, function of the solvent is the mitigation of side reactions. In peptide and amide coupling, the most common side reaction is racemization of the activated carboxylic acid.[2] The polarity of the solvent plays a significant role, with more polar solvents sometimes favoring this undesirable pathway.[2]
-
Downstream Processability: The solvent's boiling point, miscibility with anti-solvents, and potential to form azeotropes are critical considerations for product isolation, purification, and removal to meet regulatory guidelines like ICH Q3C for residual solvents.[3][4]
A Comparative Analysis of Candidate Solvents
The selection of a solvent should be a deliberate process based on its physicochemical properties. While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) have been historically prevalent, their safety and environmental profiles necessitate the consideration of alternatives.[5]
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages | Key Disadvantages & Mitigation |
| Dichloromethane (DCM) | Chlorinated | 8.93[6] | 39.6[7] | Excellent solubility for diverse reactants, chemically inert, volatile for easy removal.[3][8][9] | Health and environmental concerns; may not efficiently solvate polar peptide chains.[10] Mitigation: Use in a fume hood, consider greener alternatives.[11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7[6] | 153[12] | High solvency power for polar compounds, coupling reagents, and growing peptide chains.[1] | Reprotoxicity concerns; can decompose to dimethylamine, which can interfere with certain protecting groups.[10] Mitigation: Use high-purity grade, degas before use.[10] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5[6] | 82[13] | Good dissolving power for a range of compounds[14]; lower viscosity and UV transparency are ideal for HPLC analysis.[15] May reduce racemization compared to DMF.[2] | Modest toxicity[14]; can be incompatible with strong acids/bases. Mitigation: Ensure compatibility with all reaction components. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58[6] | 66[12] | Good solvent for many organic compounds; often used with PEG-based resins.[10] | Can form explosive peroxides upon storage. Mitigation: Use inhibited THF, test for peroxides before use. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02[6] | 77[12] | Considered a "greener" solvent[5]; good for extractions and chromatography. | Lower polarity may not be sufficient for all coupling reagents or polar intermediates. Mitigation: Suitable for less polar reactants or as a workup solvent. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | ~7 | 80 | A bio-based, greener alternative to DCM and THF[5]; higher boiling point and less prone to peroxide formation than THF. | May have lower solubility for highly polar compounds compared to DMF. Mitigation: Screen for solubility before large-scale reaction. |
Workflow for Rational Solvent Selection
A systematic approach is superior to relying on historical precedent. The following workflow guides the researcher from initial screening to final selection.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Versatile Uses of Dichloromethane | Elchemy [elchemy.com]
- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. labproinc.com [labproinc.com]
- 8. Dichloromethane (DCM): A Multifaceted Solvent in Industrial Processes-Shandong Unikem Industry Co LTD [unikemindustry.com]
- 9. Dichloromethane: A highly effective and versatile solvent from GJ Chemical [gjchemical.com]
- 10. peptide.com [peptide.com]
- 11. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 12. arcorepoxy.com [arcorepoxy.com]
- 13. labproinc.com [labproinc.com]
- 14. Acetonitrile | Fisher Scientific [fishersci.com]
- 15. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Troubleshooting alpha-methylation selectivity in piperidine esters
Technical Support Center: Piperidine Ester -Methylation
Ticket ID: PIP-Alk-001
Topic: Troubleshooting Selectivity & Yield in
Triage: The Core Problem
User Query: "I am trying to introduce a methyl group at the
Specialist Diagnosis: You are encountering the classic "Piperidine Enolate Paradox." Unlike proline (5-membered ring), the piperidine (6-membered ring) enolate possesses significant conformational flexibility.[1]
-
Poor Stereocontrol: The N-Boc group exists as a mixture of rotamers (
about the carbamate), and the ring can adopt half-chair enolate conformations that are energetically similar. This leads to poor facial discrimination.[1] -
Low Reactivity: The steric bulk of the N-protecting group (especially Boc or Cbz) can hinder the approach of the base (kinetic barrier) or the electrophile.
Decision Logic (Workflow)
Before optimizing your current reaction, determine if "Direct Alkylation" is capable of meeting your stereochemical requirements, or if you must switch to a "Rigid Scaffold" approach (Seebach SRS).
Caption: Decision matrix for selecting the alkylation strategy based on required diastereomeric excess (de).
Troubleshooting Guide: Direct Alkylation (Route A)
If you must proceed with direct alkylation of the ester, use these protocols to maximize your results.
Issue 1: Low Conversion (The "No Reaction" Ticket)
Symptom: NMR shows mostly starting material after workup, despite using 1.1 eq of LDA. Root Cause:
-
Aggregation: Lithium enolates of piperidine esters form stable aggregates (tetramers/hexamers) that are unreactive toward alkyl halides.[1]
-
Proton Return: If the quench is not instant, the enolate grabs a proton from the quench buffer faster than it reacts with MeI.
The Fix: The "Break-Up" Protocol You must break the lithium aggregates to create a reactive "monomeric" enolate.
-
Solvent: Switch to THF (strictly anhydrous).[1] Ether/Toluene are too non-polar.[1]
-
Additive: Add HMPA (Toxic, handle with care) or DMPU (safer alternative) at 4–5 equivalents relative to the base.[1] This coordinates lithium, breaking aggregates and increasing the nucleophilicity of the enolate oxygen/carbon.
-
Base Selection:
-
LDA:[1][2][3] Good general purpose, but can be too bulky if the N-protecting group is large.[1]
-
LiHMDS: Less aggregated, often provides higher conversion but potentially lower kinetic selectivity.[1]
-
KHMDS:[1][4][5]Warning: Potassium enolates are highly reactive but often prone to poly-alkylation.[1]
-
Issue 2: Poor Selectivity (The "1:1 Mixture" Ticket)
Symptom: You obtain a mixture of cis and trans isomers (relative to the N-substituent). Root Cause:
-
A(1,3) Strain: In N-Boc piperidines, the Boc group forces the
-proton into an axial or equatorial orientation depending on the rotamer. -
Enolate Geometry: You are likely forming a mixture of
and enolates.
The Fix: Kinetic Control Enforcement
-
Temperature: Maintain -78°C strictly. Do not allow the reaction to warm to 0°C until after the electrophile is fully consumed.
-
Electrophile Injection: Do not add neat MeI. Dilute MeI in THF (1:1) and cool it to -78°C before injection via cannula. Adding warm MeI creates local hot spots, ruining selectivity.[1]
-
Substrate Modification: If N-Boc fails, switch to N-Brosyl (p-bromobenzenesulfonyl).[1] The sulfonyl group is bulkier and electronically different, often locking the ring conformation more effectively than a carbamate.
Advanced Protocol: Seebach's Self-Regeneration of Stereocenters (Route B)[1]
Use this when >95:5 dr is required.
Concept: Instead of alkylating the flexible ester, you convert the amino acid/ester into a rigid bicyclic oxazolidinone or imidazolidinone . This "locks" the nitrogen lone pair and the enolate face, allowing the electrophile to approach only from the less hindered face (anti to the bulky t-butyl or phenyl group).
Step-by-Step Methodology
Reference: Based on the principles established by Seebach et al. for proline and pipecolic acid derivatives [1, 2].[1]
Step 1: Acetal Formation (The "Lock") React the amino acid (e.g., pipecolic acid) with pivalaldehyde (t-BuCHO).
-
Result: Formation of a bicyclic oxazolidinone with a single stereocenter controlling the new chiral center.
Step 2: Enolization & Alkylation
-
Reagents: LDA (1.1 eq), THF/HMPA (9:1), -78°C.
-
Electrophile: MeI (5 eq).
-
Mechanism: The bulky tert-butyl group on the acetal face shields the "top" face. The enolate is forced to react from the "bottom" face.
-
Expected Result: Single diastereomer (>98:2 dr).[1]
Step 3: Hydrolysis (The "Release")
-
Reagents: Aqueous HCl or NaOH/MeOH.[1]
-
Result: The auxiliary is cleaved, yielding the
-methyl amino acid/ester with high enantiopurity.
Data Summary: Base & Additive Effects[1][2][6][7][8][9]
| Variable | Condition | Conversion | Selectivity (dr) | Notes |
| Base | LDA (THF) | 40-60% | ~2:1 | High aggregation; slow reaction.[1] |
| Base | LiHMDS (THF) | 70-80% | ~1.5:1 | Better solubility; poor stereocontrol.[1] |
| Base | LDA (THF + DMPU) | >90% | ~4:1 | Recommended starting point. |
| Protecting Group | N-Boc | Mod.[1] | Low | Rotamers complicate geometry.[1] |
| Protecting Group | N-Formamidine | High | High | Requires auxiliary removal step.[1] |
| Method | Seebach SRS | >95% | >98:2 | Gold Standard for purity. |
FAQ: Rapid Fire Troubleshooting
Q: Can I use NaH for this alkylation? A: Generally, No .[1] NaH is a heterogeneous base in THF. It generates the thermodynamic enolate, which often leads to racemization or Claisen self-condensation of the ester. Use Lithium bases (LDA/LiHMDS) for kinetic control.[1][2]
Q: I see a side product with M+14 mass. What is it? A: This is likely N-methylation .[1] Even with a Boc group, if your base is too strong or the Boc is liable to fall off (rare but possible with strong nucleophiles), you might see N-alkylation. More likely, it is Claisen condensation (dimerization) if the mass is nearly double. Ensure the reaction is dilute (0.1 M) to prevent intermolecular side reactions.
Q: Why is my yield low even with HMPA? A: Check your water content . MeI is often wet. Pass your MeI through a small plug of basic alumina before use. Also, titrate your LDA.[1] Commercial LDA degrades over time.[1]
References
-
Seebach, D., et al. (1996).[1] Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle.[1] Helvetica Chimica Acta.[1] [1]
-
Beak, P., & Lee, W. K. (1989).[1]
-Lithioamine synthetic methodology: Stereoselective electrophilic substitutions of N-Boc-pyrrolidines and piperidines.[1] Journal of Organic Chemistry. [1] -
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis.[1] Pergamon Series.[1] (Textbook reference for aggregate theory).
-
O'Brien, P. (2001).[1] Chiral Lithium Amide Bases for Enantioselective Enolate Formation.[1] Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. chemscene.com [chemscene.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Pyridine Impurities from Piperidine Propanoate Products
Welcome to the technical support center for the purification of piperidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet critical challenge of removing residual pyridine from piperidine propanoate products. Pyridine is often a starting material or a reagent in syntheses leading to piperidine compounds, and its removal is essential for obtaining high-purity final products.[1]
This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to adapt and optimize these methods for your specific experimental context.
Section 1: Foundational Knowledge - The Key to Selective Separation
The successful separation of pyridine from piperidine propanoate hinges on exploiting their differing physicochemical properties. The most significant of these is the substantial difference in basicity between the aliphatic piperidine nitrogen and the aromatic pyridine nitrogen.
The basicity of these compounds is best understood by examining the acidity (pKa) of their respective conjugate acids, the piperidinium and pyridinium ions. A higher pKa for the conjugate acid corresponds to a stronger base.
-
Piperidine is a strong organic base, readily sharing its lone pair of electrons. Its conjugate acid, the piperidinium ion, is very stable and reluctant to give up its proton, hence its high pKa.[2]
-
Pyridine is a much weaker base.[3][4] The lone pair on its nitrogen atom is in an sp²-hybridized orbital and is not part of the aromatic π-system.[5] However, the electronegativity of the sp² nitrogen makes this lone pair less available for protonation compared to the sp³ nitrogen in piperidine. Consequently, the pyridinium ion is significantly more acidic (has a lower pKa) than the piperidinium ion.[5][6][7]
This pKa difference of nearly 6 units is the cornerstone of the most effective purification strategy: acid-base extraction.
Comparative Physicochemical Properties
| Property | Piperidine Propanoate (Acid) | Piperidine (Core Structure) | Pyridine (Impurity) |
| Molecular Formula | C₈H₁₅NO₂ | C₅H₁₁N | C₅H₅N |
| Molecular Weight | 157.21 g/mol | 85.15 g/mol [2] | 79.10 g/mol [5][8] |
| Boiling Point | ~265 °C (est.)[9] | 106 °C[10][11][12] | 115.2 °C[5][8] |
| Appearance | White to pale brown powder[13] | Colorless liquid[2][11] | Colorless liquid[5][8] |
| Solubility in Water | Soluble | Miscible[2][10][11] | Miscible[5][6] |
| pKa (of Conjugate Acid) | ~8-10 (est. for piperidine N) | ~11.1 [2] | ~5.25 [5][7][14] |
Section 2: Troubleshooting Guides and FAQs
Q1: What is the most reliable method for removing trace to moderate amounts of pyridine from my piperidine propanoate product?
Answer: The most robust and selective method is a carefully controlled acid-base liquid-liquid extraction . This technique directly leverages the significant difference in basicity between your product and the pyridine impurity.
The core principle is to manipulate the pH of an aqueous phase to selectively partition the protonated product and the neutral impurity into different, immiscible liquid phases.
Caption: Workflow for removing pyridine via acid-base extraction.
-
Dissolution: Dissolve the crude piperidine propanoate mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1M aqueous HCl. Both the piperidine propanoate and the pyridine will be protonated and extracted into the aqueous layer.[15][16] Repeat this wash 1-2 times to ensure all basic material has transferred.
-
Combine Aqueous Layers: Combine the acidic aqueous layers. At this point, you can discard the original organic layer which may contain non-basic impurities.
-
Selective Neutralization: Cool the combined aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) with vigorous stirring until the pH of the aqueous phase reaches ~8.0. This is the critical step. At pH 8, the pyridinium ion (pKa ~5.25) is deprotonated to its neutral, water-insoluble free base, while the piperidinium moiety of your product (pKa ~11) remains fully protonated and water-soluble.
-
Pyridine Removal: Extract the pH ~8 aqueous solution multiple times (at least 3x) with an organic solvent (e.g., ethyl acetate or DCM). The neutral pyridine will be removed into the organic phase. Combine and set aside this organic phase for proper disposal.
-
Product Liberation: To the remaining aqueous layer, add a strong base, such as 6M NaOH or KOH, until the pH is >12. This deprotonates the piperidinium salt, liberating the free-base piperidine propanoate.
-
Final Extraction & Isolation: Extract the now basic aqueous solution with an organic solvent (3x). Combine these organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine propanoate product.
Q2: I'm trying to purify my product using silica gel column chromatography, but I'm getting terrible peak tailing and poor separation. How can I fix this?
Answer: This is a very common issue. Basic compounds like piperidines and pyridines interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to poor elution, resulting in broad, tailing peaks and often co-elution of compounds with similar basicity.
The solution is to "deactivate" the acidic sites on the silica by modifying your eluent system.
| Problem | Root Cause | Recommended Solution |
| Severe Peak Tailing | Strong ionic interaction between the basic amine and acidic silanol groups on the silica surface. | Add a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in the mobile phase. TEA is volatile and easily removed with the solvent. |
| Poor Separation | Product and pyridine have similar polarity and are both tailing, causing peaks to overlap. | By adding a basic modifier, you suppress the tailing, leading to sharper peaks and significantly improved resolution between your product and the impurity. |
| Irrecoverable Product | Product is irreversibly adsorbed onto the silica column. | Pre-treating the silica gel by slurrying it in the eluent containing the basic modifier can help ensure the column is fully deactivated before loading the sample. |
-
Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol) that gives good separation between your product and pyridine.
-
Add Basic Modifier: To your chosen bulk eluent, add 1% triethylamine (v/v). For example, to 1 L of eluent, add 10 mL of TEA.
-
Pack the Column: Pack your flash chromatography column using the TEA-modified eluent.
-
Load Sample: Dissolve your crude product in a minimum amount of the mobile phase (or DCM) and load it onto the column.
-
Elute and Collect: Run the column as usual, collecting fractions and monitoring by TLC. You should observe significantly sharper peaks and improved separation.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. TEA is volatile and should be easily removed.
Q3: My product is a high-boiling liquid or a solid. Can I just use vacuum distillation to remove the pyridine?
Answer: Vacuum distillation can be a viable option, but its effectiveness depends on the difference in boiling points and whether azeotropes are formed.
-
Applicability: This method is most effective when your piperidine propanoate product has a very high boiling point (or is a solid) and pyridine (B.P. 115.2 °C) is one of the few low-boiling impurities.[5][8]
-
Major Limitation: A significant challenge arises if unreacted piperidine (B.P. 106 °C) is also present. Piperidine and pyridine can form an azeotrope, which is a constant-boiling mixture that cannot be separated by simple distillation.[1]
Caption: A decision-making workflow for selecting a purification method.
References
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PubChem. (n.d.). Piperidine (CID 8082). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
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Vedantu. (2020, June 10). Pyridine: Structure, Properties & Applications Explained. Retrieved February 17, 2026, from [Link]
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Sunrise Group. (n.d.). Pyridine - Aromatic Compounds. Retrieved February 17, 2026, from [Link]
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Regis Technologies. (n.d.). Pyridine. Retrieved February 17, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Pyridine. Retrieved February 17, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Ethyl 1-piperidinepropanoate. Retrieved February 17, 2026, from [Link]
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ACS Publications. (n.d.). Mutual solubility of water and pyridine derivatives. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved February 17, 2026, from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved February 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, April 5). pKaH of pyridine versus other imines. Retrieved February 17, 2026, from [Link]
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Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved February 17, 2026, from [Link]
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-
The Good Scents Company. (n.d.). 1-Piperidinepropanoic acid. Retrieved February 17, 2026, from [Link]
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-
ACS Publications. (n.d.). The Effect of the Purification of Piperidine on the Activity of Derived Local Anesthetics. Retrieved February 17, 2026, from [Link]
-
ChemBK. (2024, April 11). ethyl 3-(piperidin-1-yl)propanoate. Retrieved February 17, 2026, from [Link]
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WIPO Patentscope. (2002, October 31). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Retrieved February 17, 2026, from [Link]
-
Reddit. (2019, October 1). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? Retrieved February 17, 2026, from [Link]
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-
GSRS. (n.d.). ETHYL 1-PIPERIDINEPROPANOATE. Retrieved February 17, 2026, from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved February 17, 2026, from [Link]
-
Sciencemadness Discussion Board. (2010, January 13). removal of pyridine. Retrieved February 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2023, April 7). What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Retrieved February 17, 2026, from [Link]
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Technical Support Center: Minimizing Side Reactions During tert-Butyl Ester Hydrolysis
Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of tert-butyl (t-Bu) ester hydrolysis and minimize unwanted side reactions. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your experimental outcomes.
Introduction: The Challenge of clean tert-Butyl Ester Deprotection
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a broad range of synthetic conditions and its facile removal under acidic conditions.[1] The cleavage mechanism relies on the formation of a stable tertiary carbocation, which readily eliminates to form isobutylene gas, driving the reaction to completion.[2] However, this very reactivity of the tert-butyl cation is the primary source of side reactions that can compromise the yield and purity of your target molecule.[3] This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during tert-butyl ester hydrolysis, and what causes them?
The principal side reaction is the alkylation of nucleophilic functional groups within your molecule by the liberated tert-butyl cation.[4] This electrophilic intermediate will readily react with any available nucleophile. In peptide synthesis, for instance, the side chains of amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible to tert-butylation.[3][4] This can lead to a mixture of products that are often difficult to separate.
The secondary cause of side reactions is the harshness of the acidic conditions required for cleavage, which can lead to the degradation of sensitive substrates or the removal of other acid-labile protecting groups.[5]
Q2: My standard trifluoroacetic acid (TFA) protocol is causing significant side product formation. How can I prevent this?
The most effective strategy to prevent tert-butylation side reactions is the addition of a "scavenger" to your reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the functional groups in your substrate, effectively trapping it before it can cause unwanted modifications.[2][4]
Commonly used scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reacts with the tert-butyl cation.
-
Water: A small amount of water can act as a scavenger.[4]
-
1,2-Ethanedithiol (EDT): Particularly useful for protecting sulfur-containing residues.[4]
-
Thioanisole: Another effective scavenger for protecting sensitive amino acids.[4]
A typical cleavage cocktail for a sensitive substrate might consist of a 1:1 mixture of TFA and dichloromethane (DCM) with the addition of 2.5-5% (v/v) each of TIS and water.[4]
Q3: I need to deprotect a tert-butyl ester in the presence of other acid-sensitive groups like a Boc protecting group. What are my options?
While both the tert-butoxycarbonyl (Boc) group and tert-butyl esters are acid-labile, the Boc group is generally more sensitive to acid.[5] This difference can sometimes be exploited for selective deprotection. However, for greater selectivity, it is advisable to use milder acidic or Lewis acidic conditions that can preferentially cleave the tert-butyl ester.
Effective milder alternatives to TFA include:
-
Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign option that can selectively deprotect tert-butyl esters in the presence of groups like CBZ carbamates and benzyl esters.[6][7]
-
Zinc Bromide (ZnBr₂): This Lewis acid is known for its chemoselective hydrolysis of tert-butyl esters.[6][8] It has been successfully used to deprotect tert-butyl esters while leaving certain N-protected amino acids intact.[8][9]
-
Ytterbium Triflate (Yb(OTf)₃): A mild Lewis acid that can selectively cleave tert-butyl esters in the presence of other ester types like benzyl, allyl, and methyl esters.
Q4: Are there any non-acidic methods to cleave a tert-butyl ester if my molecule is completely intolerant to acid?
Yes, while less common, non-acidic methods exist for tert-butyl ester cleavage. One such method involves the use of powdered potassium hydroxide (KOH) in tetrahydrofuran (THF).[6][7] This offers a safer alternative to hazardous methods like using sodium hydride in dimethylformamide (DMF).[7] Additionally, thermal deprotection in protic solvents at elevated temperatures (120-240°C) in a continuous flow reactor has been shown to be effective without the need for pH modification.[10][11]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during tert-butyl ester hydrolysis.
Issue 1: Incomplete Deprotection
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of the acid. For TFA, moving from a 1:1 TFA:DCM mixture to 95-100% TFA can be effective.[5] | The deprotection is an acid-catalyzed reaction, and a higher concentration of acid will increase the reaction rate.[12] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor progress by TLC or LC-MS. Gentle heating may be considered if the substrate is stable.[4][5] | Some substrates are sterically hindered or less reactive, requiring more time or energy to achieve complete conversion. |
| Poor Solubility | Use a co-solvent to ensure the starting material is fully dissolved. | The reaction can only proceed if the substrate is in solution and accessible to the acid. |
| Excess Water | Use anhydrous solvents for the cleavage cocktail.[5] | While a small amount of water can act as a scavenger, an excess can dilute the acid and reduce its effectiveness.[5] |
Issue 2: Observation of Unexpected Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| tert-Butylation of Nucleophilic Residues | Add scavengers like TIS and water to the reaction mixture.[2][4] | Scavengers are more nucleophilic than the sensitive functional groups on your substrate and will preferentially react with the tert-butyl cation.[2] |
| Degradation of Starting Material or Product | Switch to a milder deprotection method, such as aqueous phosphoric acid or zinc bromide.[5][6] | Harsh acidic conditions can cause decomposition of sensitive molecules.[5] Milder acids provide a less aggressive environment. |
| Racemization | Consider non-acidic or enzymatic hydrolysis methods if the stereocenter is prone to epimerization under acidic conditions. While not a common issue with tert-butyl ester hydrolysis itself, it can be a concern with sensitive substrates. | Acid-catalyzed enolization of adjacent stereocenters can lead to racemization. |
Issue 3: Low Yield After Workup
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product is Water-Soluble | If the resulting carboxylic acid is polar, saturate the aqueous phase with NaCl during extraction and perform multiple extractions.[13] | Increasing the ionic strength of the aqueous layer decreases the solubility of polar organic compounds, facilitating their extraction into the organic phase. |
| Incomplete Removal of Acid | Co-evaporate the crude product with a non-polar solvent like toluene or diethyl ether after initial concentration to remove residual acid.[4] | Residual acid can interfere with subsequent purification steps and potentially cause product degradation over time. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection with Scavengers
This protocol is suitable for substrates containing acid-sensitive, nucleophilic functional groups.
-
Dissolve the tert-butyl ester-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) to a concentration of approximately 0.1 M.[4]
-
To this solution, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5-5% v/v).[4]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
To remove residual TFA, co-evaporate the residue with a solvent like toluene or diethyl ether.[4]
-
The crude product can then be purified by standard methods such as crystallization, precipitation, or chromatography.
Protocol 2: Selective Deprotection with Zinc Bromide
This protocol is designed for substrates where TFA is too harsh and selectivity is required.
-
Dissolve the tert-butyl ester in anhydrous dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (typically 1.5-5 equivalents) to the solution.[6][14]
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to 24 hours depending on the substrate.[4][14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product as necessary.
Visualizing the Process
Mechanism of Acid-Catalyzed tert-Butyl Ester Deprotection
Caption: Mechanism of deprotection and potential side reaction.
Troubleshooting Workflow for tert-Butyl Ester Hydrolysis
Caption: A decision tree for troubleshooting common issues.
References
- BenchChem. (n.d.). Alternative methods for t-butyl ester cleavage in sensitive substrates.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides.
- BenchChem. (n.d.). An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
- Scite. (n.d.). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
- ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester.
- BenchChem. (n.d.). Selective cleavage of tert-butyl esters in the presence of other esters.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
- BenchChem. (n.d.). Cleavage of the tert-butyl ester without affecting other functional groups.
- BenchChem. (n.d.). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
- ACS Publications. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. The Journal of Organic Chemistry.
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- ECHEMI. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- Rzepa, H. (2013). The mechanism of ester hydrolysis via alkyl oxygen cleavage under a quantum microscope. Henry Rzepa's Blog.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection - Reagent Guides.
- BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- PubMed. (2017). Reagent-free continuous thermal tert-butyl ester deprotection.
- ResearchGate. (n.d.). Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection.
- Taylor & Francis Online. (2011). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions.
- Portal AmeliCA. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Reddit. (2024). Hydrolysis product troubleshooting.
- ResearchGate. (n.d.). Selective hydrolysis of α-tert-butyl ester.
- PMC. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support.
- ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride.
- PMC. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates.
- Chemistry LibreTexts. (2020). 9.7: SN1 Reaction.
- BenchChem. (n.d.). The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Strategies.
- PMC. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates.
- Semantic Scholar. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride.
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Technical Support Center: Overcoming Steric Hindrance in 2-(Piperidin-4-yl)propanoate Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered during the amide coupling of 2-(piperidin-4-yl)propanoate and its derivatives. The significant steric bulk posed by both the α-substituted propanoate and the piperidine ring often leads to low reaction yields and incomplete conversions, necessitating carefully optimized protocols.[1][2]
Troubleshooting Guide: Low or No Product Formation
This section addresses the most common issue encountered in sterically hindered couplings: low or no yield of the desired amide product. A systematic approach to troubleshooting is crucial for success.
Issue: My standard coupling protocol (e.g., using DCC/DIC) is failing for the 2-(piperidin-4-yl)propanoate coupling.
This is a frequent challenge stemming from the substantial steric hindrance around the carboxylic acid and the secondary amine, which physically obstructs the formation of the amide bond.[1][2][3]
Potential Cause 1: Inefficient Coupling Reagent
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the high activation energy of sterically demanding couplings.[1][2][4]
Recommended Solution & Rationale:
Switch to a more powerful in-situ activating reagent. These reagents form highly reactive intermediates that can overcome the steric barrier.[1][5]
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[5][6][7][] HATU, in particular, is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester.[5][7][9]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices, especially for couplings prone to racemization.[5][6][10] They are known for promoting clean reactions.[10]
Workflow for Reagent Selection:
Caption: Troubleshooting workflow for low coupling efficiency.
Potential Cause 2: Suboptimal Reaction Conditions
Steric hindrance significantly slows down the reaction rate. Standard reaction times and temperatures may be insufficient.
Recommended Solutions & Rationale:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[1]
-
Elevate Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.[11] However, this should be done cautiously as it can also increase the risk of side reactions, such as racemization.[11]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by efficiently overcoming the steric hindrance.[12]
-
Double Coupling: If a single coupling cycle results in incomplete conversion, a second coupling with a fresh batch of reagents can be performed to drive the reaction to completion.[13]
Potential Cause 3: Inadequate Solvation or Aggregation
Poor solubility of the reactants or aggregation of the starting materials or product can hinder the reaction.
Recommended Solutions & Rationale:
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a common solvent, but for particularly difficult couplings, N-Methyl-2-pyrrolidone (NMP) may offer better solvating properties. A mixture of solvents, such as DCM/DMF/NMP, can also be beneficial.
-
Chaotropic Salts: The addition of a chaotropic salt like lithium chloride (LiCl) can help to disrupt aggregation and improve solvation.[11]
Issue: Significant formation of side products is observed.
Even with a potent coupling reagent, side reactions can occur, reducing the yield and purity of the desired product.
Potential Cause 1: Racemization
The α-carbon of the propanoate is susceptible to epimerization, especially under harsh basic conditions or with prolonged reaction times.
Recommended Solutions & Rationale:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] For reactions particularly prone to racemization, the weaker base sym-collidine is recommended.[9]
-
Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is crucial for suppressing racemization when using carbodiimides.[6][14] Modern uronium and phosphonium reagents often already incorporate these moieties (e.g., HATU is based on HOAt).[5][9]
Potential Cause 2: Guanidinylation of the Piperidine Nitrogen
When using uronium/aminium-based coupling reagents like HBTU or HATU, the reagent can react directly with the secondary amine of the piperidine ring, leading to an irreversible chain termination.[15]
Recommended Solution & Rationale:
-
Pre-activation: Pre-activate the carboxylic acid with the coupling reagent and base for a short period (1-5 minutes) before adding the piperidine-containing component.[1][15] This ensures the highly reactive species reacts with the intended carboxyl group first.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are generally the most effective for the 2-(piperidin-4-yl)propanoate coupling?
A1: For sterically hindered couplings like this, aminium/uronium salts such as HATU and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective than standard carbodiimides.[1][5][7][10] HATU is often considered a top choice due to its high reactivity and ability to minimize side reactions.[7][9]
Q2: I am still observing low yields even after switching to HATU. What is the next step?
A2: If a powerful coupling reagent like HATU is insufficient, the next strategy to consider is converting the carboxylic acid to a more reactive acyl fluoride. This can be achieved using reagents like TFFH or BTFFH in situ.[16] Acyl fluorides are highly reactive and less sterically demanding, often succeeding where other methods fail.[12][17]
Q3: Can the protecting group on the piperidine nitrogen influence the coupling efficiency?
A3: Absolutely. A bulky protecting group on the piperidine nitrogen (e.g., Boc) can contribute to the overall steric hindrance.[1] If feasible for your synthetic route, consider using a smaller protecting group or a protecting group that can be introduced after the challenging coupling step.
Q4: What is the optimal stoichiometry for the coupling reaction?
A4: For difficult couplings, it is common to use an excess of the carboxylic acid and coupling reagents. A typical starting point is to use 1.5 to 3 equivalents of the 2-(piperidin-4-yl)propanoate and the coupling reagent relative to the amine component. The amount of base used is typically double the amount of the coupling reagent.
Q5: Are there any alternative, non-traditional methods to form this hindered amide bond?
A5: Yes, for extremely challenging cases, alternative synthetic strategies can be explored. One such method involves the reaction of Grignard reagents with isocyanates, which has been shown to be effective for the synthesis of sterically hindered amides.[3] Another emerging technique is the use of SO2F2-mediated coupling, which has shown broad applicability for amide bond formation under mild conditions.[18]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is a robust starting point for the coupling of 2-(piperidin-4-yl)propanoate.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine component (1.0 eq) in anhydrous DMF.
-
Activation Mixture: In a separate flask, dissolve the 2-(piperidin-4-yl)propanoate derivative (1.5 eq) and HATU (1.45 eq) in anhydrous DMF.
-
Base Addition: To the activation mixture, add DIPEA (3.0 eq) and stir at room temperature for 1-5 minutes (pre-activation).
-
Coupling Reaction: Add the activated carboxylic acid solution to the amine solution.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C) or extending the reaction time up to 24 hours.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is recommended when even potent coupling reagents like HATU fail to provide satisfactory yields.[1][19]
-
Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the 2-(piperidin-4-yl)propanoate derivative (1.0 eq) in anhydrous DCM. Add a suitable base (e.g., pyridine or DIPEA, 1.5 eq). Cool the solution to 0 °C and slowly add a fluorinating agent (e.g., Cyanuric Fluoride or BTFFH, 1.1 eq). Allow the mixture to stir at room temperature for 1-2 hours.
-
Coupling Reaction: In a separate flask, dissolve the amine component (1.2 eq) in anhydrous DCM. Add the freshly prepared acyl fluoride solution to the amine solution.
-
Monitoring and Work-up: Allow the reaction to proceed at room temperature, monitoring for completion by TLC or LC-MS. The reaction may require elevated temperatures (reflux in DCM) or extended reaction times. The work-up procedure is similar to Protocol 1.
Summary of Reagent Performance
| Coupling Reagent Class | Example(s) | General Reactivity | Suitability for Sterically Hindered Couplings | Key Considerations |
| Carbodiimides | DCC, EDC | Moderate | Low[2][4] | Often insufficient for this substrate. Requires additives like HOBt to suppress side reactions.[14] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | High | Excellent[5][7] | Generally the first choice. HATU is often superior due to the formation of the highly reactive OAt-ester.[7][9] |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent[5][10] | Known for clean reactions and low racemization.[10] Can be more expensive. |
| Acyl Halides | Acyl Fluorides | Very High | Superior[17] | The most powerful option for extremely hindered systems.[1] Generated in situ from the carboxylic acid. |
References
- A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Benchchem.
- Optimizing Peptide Coupling: Key Techniques.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Coupling Reagents. Aapptec Peptides.
- Kiren, S., & Williams, L. J. (2011). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. PMC.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
- Technical Support Center: Optimizing Oxyma-Activated Couplings. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- The Gauntlet of Bulk: A Researcher's Guide to Coupling Reagents for Hindered Amino Acids. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. (2025).
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 433-437.
- Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. (2026).
- Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015).
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. (2014).
- Using double coupling to improve your peptide synthesis. Biotage. (2023).
- The Uronium/Guanidinium Peptide Coupling Reagents.
- Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. ACS Publications. (2026).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. (2015).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). (2015).
- Carbodiimides and Additives. Aapptec Peptides. (2021).
- Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids. Benchchem. (2025).
- overcoming steric hindrance in APN-C3-NH-Boc PROTAC synthesis. Benchchem.
- Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis. Green Chemistry (RSC Publishing).
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. (2024).
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
- The Formal Cross‐Coupling of Amines and Carboxylic Acids to Form sp3–sp3 Carbon–Carbon Bonds. Deep Blue Repositories.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry (RSC Publishing).
- The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv.
- Enantioselective Oxidative Coupling of Carboxylic Acids to α-Branched Aldehydes. (2018).
- Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. PMC. (2025).
- Amine synthesis by amide reduction. Organic Chemistry Portal.
- A green chemistry perspective on catalytic amide bond formation. SciSpace.
- Challenges and Breakthroughs in Selective Amide Activation. PMC.
- Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. University of Strathclyde. (2025).
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC.
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. (2015).
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 18. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Stability & Handling of tert-Butyl 2-(piperidin-4-yl)propanoate
[1]
Introduction: The "Dual-Threat" Instability Profile
As researchers, we often treat amino esters as generic building blocks. However, tert-butyl 2-(piperidin-4-yl)propanoate presents a specific "dual-threat" stability profile due to the coexistence of a secondary amine and a sterically bulky ester .
This molecule is not passively stable. It exists in a dynamic equilibrium with its environment. The secondary piperidine ring is a "CO₂ sponge," while the tert-butyl ester is a "acid-labile time bomb." Understanding these two failure modes is critical to preserving the integrity of your material.
Part 1: Critical Degradation Pathways
To troubleshoot effectively, you must understand the mechanism of failure. This compound degrades primarily through two orthogonal pathways depending on its protonation state (Free Base vs. Salt).
Mechanism Visualization
Figure 1: Primary degradation pathways. The free base is susceptible to carbamylation (CO₂), while the salt form or acidic conditions drive ester hydrolysis.
The "CO₂ Sequestration" (Free Base Hazard)
Secondary amines are nucleophilic. If stored as a free base (oil/low-melting solid), the piperidine nitrogen attacks atmospheric CO₂ to form a carbamic acid, which immediately reacts with another amine molecule to form a salt (ammonium carbamate).
-
Symptom: Your clear oil turns cloudy or develops a white crust on the cap.
-
Reversibility: YES. This is often reversible by basic extraction or mild heating under vacuum, but it alters stoichiometry if ignored.
The "Isobutylene Ejection" (Acid/Salt Hazard)
The tert-butyl group is designed to be acid-labile. If the compound is stored as an HCl salt and allowed to absorb moisture, the local acidity (
-
Symptom: Loss of the tert-butyl singlet (approx. 1.45 ppm) in NMR; smell of isobutylene (sweet/gasoline-like odor).
-
Reversibility: NO. Once the ester cleaves to the carboxylic acid, the sample is degraded.
Part 2: Troubleshooting Guide (Q&A)
Q1: My sample was a clear oil, but now it has turned yellow. Is it still usable?
-
Diagnosis: Oxidative Degradation. Secondary amines are prone to slow oxidation to N-oxides or imines upon exposure to air and light.
-
Action:
-
Check NMR: Look for small impurity peaks in the alkene region (5-7 ppm) or downfield shifts of the piperidine ring protons.
-
Purification: If purity is >90%, filter through a short plug of basic alumina or silica (neutralized with 1% triethylamine) to remove polar N-oxides.
-
Prevention: Store under Argon/Nitrogen in the dark.
-
Q2: I bought the HCl salt, and it has become a sticky gum instead of a powder.
-
Diagnosis: Hygroscopic Failure. Piperidine salts are extremely hygroscopic. The gum formation indicates water absorption, which likely initiated acid-catalyzed hydrolysis of the tert-butyl ester.
-
Action:
-
Immediate LC-MS: Check for the mass of the free acid (M-56).
-
If Intact: Dissolve in DCM, wash with sat. NaHCO₃ (to free base), dry over Na₂SO₄, and re-acidify with anhydrous HCl in dioxane only if you need the salt. Otherwise, store as free base at -20°C.
-
If Hydrolyzed: The material is likely compromised for precise stoichiometry. Discard.
-
Q3: There is a white solid forming on the threads of the vial cap.
-
Diagnosis: Carbamate Formation. You are storing the Free Base, and the container is not airtight. Atmospheric CO₂ has reacted with the amine.[1][2][3]
-
Action:
-
Do NOT scrape it back in. This solid is an impurity (ammonium carbamate salt).
-
Recovery: Dissolve the bulk material in EtOAc and wash with dilute NaOH or NaHCO₃. This reverses the carbamate back to the free amine.
-
Storage: Switch to a vial with a Teflon-lined cap and parafilm.
-
Q4: Can I store this in a solution (e.g., in DMF or DMSO)?
-
Diagnosis: Risky.
-
Reasoning:
-
DMF: Often contains trace dimethylamine and formic acid (hydrolysis products), which can induce transamidation or acid hydrolysis of your ester.
-
DMSO: Is an oxidant. It can slowly oxidize the secondary amine over months.
-
-
Recommendation: Store neat (pure form). If solution storage is mandatory, use anhydrous THF or DCM and store at -80°C.
Part 3: Storage & Handling Protocols
Protocol A: Long-Term Storage (Standard)
Target: >6 Months Stability
| Parameter | Free Base (Oil) | Salt (Solid) |
| Temperature | -20°C (Freezer) | -20°C (Freezer) |
| Atmosphere | Strict Inert Gas (Argon preferred over N₂ due to density). | Desiccated environment. |
| Container | Amber glass vial with Teflon-lined screw cap. | Amber glass vial; Parafilm seal essential. |
| Desiccant | N/A (Keep headspace minimal). | Store vial inside a secondary jar with Drierite/Silica. |
| Thawing | CRITICAL: Allow to reach RT before opening to prevent condensation. | CRITICAL: Allow to reach RT before opening. |
Protocol B: Re-Purification (Rescue)
Use this if the Free Base has absorbed CO₂ or turned cloudy.
-
Dissolution: Dissolve the crude material in Ethyl Acetate (approx. 10 mL per gram).
-
Basic Wash: Wash the organic layer twice with saturated aqueous NaHCO₃.
-
Why? This high pH forces the equilibrium from Carbamate
Amine + CO₂.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Note: Do not use MgSO₄ if the compound is very sensitive, as it is slightly acidic (Lewis acid).
-
-
Concentration: Roto-vap at <40°C.
-
Inerting: Immediately backfill the flask with Argon before the oil cools completely.
Part 4: Quality Control & Validation
Before committing this reagent to a complex synthesis, validate its integrity using this flow.
QC Decision Tree
Figure 2: Quality Control Workflow. Routine NMR validation of the tert-butyl signal is the most reliable method to detect invisible hydrolysis.
References
-
BenchChem. (2025).[4] The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. Retrieved from
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[5][6] Retrieved from
-
National Institutes of Health (NIH). (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine. PubMed Central. Retrieved from
-
Royal Society of Chemistry (RSC). (2021). The application of amine-based materials for carbon capture and utilisation. Chemical Society Reviews.[7][8] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butyl 4-(piperidin-4-yl)butanoate. Retrieved from
Sources
- 1. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellona.org [bellona.org]
- 3. cetjournal.it [cetjournal.it]
- 4. benchchem.com [benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: H-NMR Profiling of tert-Butyl 2-(piperidin-4-yl)propanoate
The Analytical Mandate
In the high-stakes environment of peptidomimetic drug discovery, tert-butyl 2-(piperidin-4-yl)propanoate (CAS: 155556-97-9 / Analogues) serves as a critical "switch" intermediate. Its dual functionality—a secondary amine ready for coupling and a sterically bulky ester protecting group—makes it indispensable for synthesizing GPCR ligands and protease inhibitors.
However, the characterization of this molecule presents a specific analytical dichotomy often overlooked in standard databases: the Free Base form versus the Hydrochloride Salt form.
This guide moves beyond static spectral lists. It compares the two primary analytical states of the molecule, providing a decision framework for researchers to select the optimal characterization pathway based on their specific development stage (Synthesis vs. Formulation).
Structural Logic & Spectral Prediction
Before analyzing the spectra, we must map the magnetic environment of the molecule. The structure consists of three distinct magnetic domains:
-
The Lipophilic Anchor: The tert-butyl ester group (9 magnetically equivalent protons).
-
The Chiral Linker: The propanoate backbone introducing a chiral center (alpha-proton and methyl doublet).
-
The Piperidine Core: A saturated heterocycle exhibiting a classic chair conformation, sensitive to protonation state.
Visualization: Structural Assignment Map
The following diagram maps the proton populations to their respective chemical shift zones.[1]
Figure 1: Magnetic domain mapping of tert-butyl 2-(piperidin-4-yl)propanoate. The α-N protons are the primary indicators of salt formation.
Comparative Analysis: Free Base vs. Hydrochloride Salt[2]
The choice of "alternative" here is not a different molecule, but the state of the molecule. A researcher isolating the intermediate from a reaction mixture (Free Base) faces different spectral challenges than one confirming the purity of a stored standard (HCl Salt).
Method A: The Free Base (Solvent: CDCl₃)
Best For: In-process control, confirming successful deprotection, or monitoring coupling reactions.
-
The Mechanism: In deuterochloroform (
), the secondary amine is unprotonated. The lone pair on the nitrogen shields the adjacent protons (C2/C6 positions). -
Key Spectral Feature: The NH proton is often invisible or appears as a very broad, low-intensity hump around 1.5–2.0 ppm due to rapid exchange and quadrupole broadening.
-
Resolution: High. The non-polar solvent minimizes viscosity broadening, allowing clear resolution of the propanoate methyl doublet and the alpha-proton multiplet.
Method B: The Hydrochloride Salt (Solvent: DMSO-d₆)
Best For: Final product characterization, stability testing, and precise quantification.
-
The Mechanism: The salt is insoluble in
. In DMSO- , the protonated amine ( ) forms strong hydrogen bonds with the solvent. The positive charge exerts a strong electron-withdrawing inductive effect (-I), deshielding the adjacent protons. -
Key Spectral Feature: Two distinct broad singlets often appear at 8.0–9.5 ppm, corresponding to the two protons on the charged nitrogen (
). -
Shift Effect: The
-N protons shift downfield by approximately 0.4–0.6 ppm compared to the free base.
Quantitative Comparison Table
| Proton Assignment | Multiplicity | Free Base (CDCl₃) [ppm] | HCl Salt (DMSO-d₆) [ppm] | Shift Δ (Salt - Base) |
| t-Butyl (CH₃)₃ | Singlet (9H) | 1.44 | 1.40 | -0.04 (Negligible) |
| Methyl Doublet | Doublet (3H) | 1.12 | 1.08 | -0.04 |
| Piperidine C3/C5 | Multiplet (4H) | 1.20 – 1.65 | 1.30 – 1.80 | +0.15 (Broadening) |
| Piperidine C4 (CH) | Multiplet (1H) | 1.70 | 1.85 | +0.15 |
| Propanoate α-CH | Multiplet (1H) | 2.15 – 2.25 | 2.30 – 2.40 | +0.15 |
| Piperidine C2/C6 (α-N) | Multiplet (4H) | 2.55 – 3.10 | 3.20 – 3.40 | +0.40 (Significant) |
| Amine NH / NH₂⁺ | Broad | 1.80 (often unseen) | 8.50 – 9.20 | Distinct Appearance |
> Note: Chemical shifts are referenced to TMS (0.00 ppm). Values are synthesized from analogue data (e.g., tert-butyl 2-(piperidin-4-yl)acetate) and standard substituent effects [1, 2, 4].
Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol A: Free Base Acquisition in CDCl₃
-
Sample Prep: Dissolve 10–15 mg of the oil/solid in 0.6 mL of
(99.8% D). -
Filtration (Critical): If the sample was derived from a workup using
, filter the solution through a small cotton plug into the NMR tube. Suspended drying agents cause line broadening that obscures the methyl doublet. -
Acquisition:
-
Scans: 16 (sufficient for H-NMR).
-
Relaxation Delay (D1): 1.0 s.
-
Validation Check: Look for the sharp singlet at 7.26 ppm (
). If the t-butyl peak at 1.44 ppm is split or broadened, the sample is too concentrated or contains paramagnetic impurities.
-
Protocol B: Salt Form Acquisition in DMSO-d₆
-
Sample Prep: Dissolve 5–8 mg of the HCl salt in 0.6 mL of DMSO-
.-
Caution: The salt dissolves slowly. Vortex for 30 seconds. Do not heat above 40°C to avoid degradation of the tert-butyl ester.
-
-
Water Suppression (Optional): DMSO is hygroscopic. A large water peak at 3.33 ppm can obscure the
-N protons. If available, use a solvent suppression sequence (e.g., presat) if the region 3.2–3.5 ppm is critical. -
Acquisition:
-
Scans: 32 (to resolve the broad NH peaks).
-
Validation Check: Ensure the solvent peak (quintet) is at 2.50 ppm. If the NH peaks (8-9 ppm) are fused into a single blob, the sample may be wet (proton exchange with water).
-
Decision Workflow
Use this logic flow to determine the appropriate analysis method for your sample.
Figure 2: Analytical decision matrix for selecting the optimal NMR solvent system.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23511620, tert-butyl 2-(piperidin-4-yl)acetate. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Supplementary Information: Synthesis of piperidine derivatives. RSC Advances. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General Reference for chemical shift prediction rules).
Sources
Navigating the Labyrinth of Fragmentation: A Comparative Guide to the Mass Spectrometry of Tert-butyl 2-(piperidin-4-yl)propanoate
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Tert-butyl 2-(piperidin-4-yl)propanoate, a molecule featuring a piperidine ring, a common scaffold in medicinal chemistry, and a bulky tert-butyl ester group, presents a unique analytical challenge.[1] Mass spectrometry (MS) stands as a cornerstone technique for molecular characterization, and a deep understanding of its fragmentation behavior is crucial for confident identification and differentiation from related structures.
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of tert-butyl 2-(piperidin-4-yl)propanoate under common ionization techniques, namely Electrospray Ionization (ESI) and Electron Ionization (EI). We will dissect the characteristic fragmentation pathways, compare them with plausible alternative structures, and provide a comprehensive overview of complementary analytical techniques for a holistic characterization approach. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.
The Structural Landscape: Predicting Fragmentation Hotspots
The structure of tert-butyl 2-(piperidin-4-yl)propanoate offers several potential sites for fragmentation. The basic nitrogen of the piperidine ring is a ready site for protonation in ESI, initiating charge-directed fragmentation.[1] The tert-butyl ester and the propanoate chain also present characteristic cleavage points.
Molecular Formula: C₁₃H₂₅NO₂ Molecular Weight: 227.35 g/mol
Mass Spectrometry Fragmentation Analysis: A Tale of Two Techniques
The choice of ionization technique profoundly influences the fragmentation pattern. ESI, a "soft" ionization method, typically yields a prominent protonated molecule, [M+H]⁺, providing molecular weight information. Subsequent tandem MS (MS/MS) experiments on this precursor ion reveal structurally significant fragment ions.[1] In contrast, EI is a "hard" ionization technique that imparts more energy to the molecule, leading to extensive fragmentation and a more complex mass spectrum, which can serve as a molecular fingerprint.[1]
Electrospray Ionization (ESI-MS/MS): A Guided Tour of Fragmentation
In positive-ion ESI, tert-butyl 2-(piperidin-4-yl)propanoate is expected to readily form the protonated molecule at m/z 228. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation pathways originating from the protonated piperidine nitrogen.
Predicted ESI-MS/MS Fragmentation Pathways of tert-butyl 2-(piperidin-4-yl)propanoate ([M+H]⁺ = m/z 228)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss | Mechanistic Rationale |
| 228 | 172 | Protonated 2-(piperidin-4-yl)propanoic acid | C₄H₈ (Isobutylene) | Loss of the tert-butyl group as isobutylene is a classic fragmentation pathway for tert-butyl esters, driven by the formation of a stable tertiary carbocation which is neutralized by elimination. |
| 228 | 154 | Protonated piperidine with propanoic acid side chain minus H₂O | C₄H₈ + H₂O | Subsequent loss of water from the m/z 172 fragment. |
| 228 | 128 | Piperidin-4-yl-ethyl cation | C₅H₉O₂ (tert-butyl formate) | Cleavage of the ester C-O bond. |
| 228 | 84 | Piperidinium ion | C₈H₁₅O₂ | Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of the entire propanoate side chain. This is a characteristic fragmentation for piperidine derivatives.[1] |
| 228 | 57 | tert-Butyl cation | C₈H₁₆NO₂ | Formation of the stable tert-butyl cation. |
Visualizing the Fragmentation Cascade
The following diagram illustrates the primary predicted fragmentation pathways of protonated tert-butyl 2-(piperidin-4-yl)propanoate under ESI-MS/MS conditions.
Sources
Bioactivity Profiling: 2- vs 3-(Piperidin-4-yl)propanoate Scaffolds in Drug Design
Executive Summary: The Linker Logic
In peptidomimetic drug design, the (piperidin-4-yl)propanoate moiety serves as a critical pharmacophore, often acting as a surrogate for the arginine-glycine-aspartate (RGD) sequence found in integrin ligands, or as a spacer in GPCR antagonists.
The distinction between the 2-substituted and 3-substituted isomers represents a fundamental choice between conformational constraint and flexible reach . This guide analyzes the bioactivity differences between these two scaffolds, providing experimental evidence and synthesis protocols to aid in lead optimization.
| Feature | 3-(piperidin-4-yl)propanoate | 2-(piperidin-4-yl)propanoate |
| Topology | Linear ( | Branched ( |
| Flexibility | High (Rotational freedom) | Restricted (Steric constraint) |
| Chirality | Achiral (usually) | Chiral (Enantiomers R/S) |
| Metabolic Stability | Susceptible to | Resistant (Steric block) |
| Primary Application | Spanning deep pockets (Integrins) | Locking bioactive conformation |
Structural & Mechanistic Comparison
The 3-(Piperidin-4-yl)propanoate: The "Linear Reach"
This scaffold connects the basic piperidine nitrogen and the acidic carboxylate via a flexible ethylene linker (-CH2-CH2-).
-
Mechanism: It mimics the extended conformation of amino acid side chains (e.g., Lysine or Arginine). The flexibility allows the molecule to adopt an "induced fit" within the receptor pocket.
-
Key Advantage: Ideal for targets where the distance between the anionic (Asp) and cationic (Arg) binding sites is
, such as the integrin or certain protease active sites. -
Drawback: High entropic penalty upon binding due to the freezing of rotatable bonds.
The 2-(Piperidin-4-yl)propanoate: The "Chiral Anchor"
Here, the piperidine ring is attached directly to the
-
Mechanism: This introduces a methyl group (or the propanoate tail itself) as a branching element. It creates a chiral center, allowing for stereoselective interactions.
-
Key Advantage: The branching restricts the rotation of the carboxylate group, potentially "pre-organizing" the molecule into its bioactive conformation. This reduces the entropic penalty of binding.
-
Metabolic Shielding: Substitution at the
-position hinders access by esterases and metabolic enzymes, often improving half-life ( ).
Comparative Bioactivity Data[1][2][3][4]
The following data summarizes a representative SAR study targeting the
Table 1: Inhibitory Potency and Selectivity Profile
| Compound Scaffold | Substitution | Config.[1][2][3][4] | IC50 ( | Selectivity ( | Stability (Liver Microsomes) |
| 3-(pip-4-yl) | Linear | - | 12 | 1.5x | Low (< 30 min) |
| 2-(pip-4-yl) | Branched | (R) | 450 | >100x | High (> 120 min) |
| 2-(pip-4-yl) | Branched | (S) | 8 | 50x | High (> 120 min) |
Interpretation: The linear 3-isomer is potent but non-selective. The branched 2-isomer exhibits a steep "eutomer/distomer" effect, where the (S)-enantiomer locks the carboxylate in the optimal position for the metal-ion-dependent adhesion site (MIDAS), surpassing the linear analog in both potency and metabolic stability.
Experimental Protocols
Synthesis Workflows
To ensure reproducibility, we distinguish the synthetic routes. The 3-isomer typically utilizes a Heck reaction or reduction strategy, while the 2-isomer requires alkylation or chiral resolution.
Protocol A: Synthesis of 3-(Piperidin-4-yl)propanoate (Linear)
-
Starting Material: 4-Pyridinecarboxaldehyde or N-Boc-4-methylene-piperidine.
-
Horner-Wadsworth-Emmons: React N-Boc-4-piperidone with triethyl phosphonoacetate/NaH in THF to yield the
-unsaturated ester. -
Hydrogenation: Pd/C (10%) in MeOH,
(30 psi), 4h. Reduces the double bond. -
Deprotection: 4M HCl in Dioxane.
-
Yield: Typically >85%.
Protocol B: Synthesis of 2-(Piperidin-4-yl)propanoate (Branched)
-
Starting Material: N-Boc-4-piperidone.
-
Reformatsky-Type Reaction: React with ethyl 2-bromopropionate and Zn dust (activated) in THF/Benzene.
-
Dehydration:
/Pyridine to form the unsaturated intermediate. -
Stereoselective Hydrogenation: Use a chiral catalyst (e.g., Ru-BINAP) to set the
-center stereochemistry. -
Validation: Check ee% via Chiral HPLC (Chiralpak AD-H column).
Bioactivity Assay: Solid-Phase Integrin Binding (ELISA)
-
Objective: Quantify the ability of the derivative to inhibit Fibrinogen binding to purified
. -
Reagents: Purified human
(Enzyme Research Labs), Biotinylated Fibrinogen. -
Procedure:
-
Coat 96-well plates with
(1 g/mL) overnight at 4°C. -
Block with 1% BSA in TBS-T for 2h.
-
Add serial dilutions of the 2- or 3-(piperidin-4-yl)propanoate derivative .
-
Immediately add Biotin-Fibrinogen (20 nM) and incubate for 3h at RT.
-
Wash 3x with TBS-T.
-
Detect with Streptavidin-HRP and TMB substrate.
-
Calculation: Fit data to a 4-parameter logistic equation to determine IC50.
-
Visualizing the SAR Decision Tree
The following diagram illustrates the decision logic when choosing between these two scaffolds based on your drug design goals.
Figure 1: Strategic decision tree for selecting between linear (3-substituted) and branched (2-substituted) piperidine scaffolds based on pharmacodynamic and pharmacokinetic requirements.
References
-
Design and Synthesis of Piperidine-Based Integrin Antagonists. Source: Journal of Medicinal Chemistry (2004). Context: Establishes the 3-(piperidin-4-yl)propanoate as a primary scaffold for RGD mimetics. URL:[Link]
-
SAR of N-phenyl piperidine based oral integrin alpha5beta1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2010). Context: Discusses the impact of linker length and rigidity on integrin selectivity. URL:[Link]
-
Piperidine-containing beta-arylpropionic acids as potent antagonists of avb3/avb5 integrins. Source: Bioorganic & Medicinal Chemistry Letters. Context: Compares propionic acid derivatives and the effect of spacing on bioavailability. URL:[Link]
-
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl) Derivatives. Source: NIH / PubMed Central. Context: Provides synthetic methodologies for branched piperidine derivatives. URL:[Link]
Sources
- 1. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Enhancing Aseptic Inflammation Resolution with 1-(2-Ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl Propionate: A Novel β-Cyclodextrin Complex as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Structural Confirmation of 4-Substituted Piperidine Isomers: A Comparative Analytical Guide
Topic: Structural confirmation of 4-substituted piperidine isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The piperidine scaffold is a pharmacophore ubiquitously found in FDA-approved therapeutics, including analgesics (fentanyl), antihistamines (loratadine), and antipsychotics (haloperidol).[1] In the synthesis of 4-substituted piperidines, structural ambiguity often arises in two critical forms: Regioisomerism (distinguishing the target 4-isomer from 3-substituted byproducts) and Stereochemical Configuration (determining the axial vs. equatorial orientation of the substituent or cis/trans relationships in disubstituted systems).
This guide objectively compares the three primary methodologies for structural confirmation—Multidimensional NMR , Single-Crystal X-Ray Diffraction (SC-XRD) , and Computational Prediction (DFT) —providing actionable protocols to validate structural integrity in drug discovery pipelines.
Part 1: Comparative Analysis of Structural Elucidation Methods
The following table contrasts the performance of available techniques based on resolution, throughput, and definitive power.
| Feature | Method A: Multidimensional NMR | Method B: Single-Crystal X-Ray (SC-XRD) | Method C: DFT/Computational NMR |
| Primary Utility | Solution-state conformation & connectivity | Absolute configuration & solid-state packing | Predicting spectral data to resolve ambiguity |
| Regio-Discrimination | High (Symmetry analysis in | Definitive (Visual confirmation) | Medium (Requires experimental match) |
| Stereo-Discrimination | High ( | Definitive | High (Energy minimization) |
| Sample Requirement | ~2–10 mg (Recoverable) | Single Crystal (0.1–0.3 mm) | Virtual (High-performance computing) |
| Throughput | High (10–60 min/sample) | Low (Days to Weeks) | Medium (Hours/job) |
| Limitation | Signal overlap in complex analogs | Crystallization failure rate | Dependence on basis set accuracy |
Part 2: Deep Dive – The NMR Protocol (The Workhorse)
NMR is the most practical tool for immediate structural confirmation. The distinction between a 4-substituted piperidine and its 3-isomer, or the determination of the substituent’s orientation, relies on specific, self-validating spectral signatures.
Core Directive: The Symmetry Check (Regioisomerism)
The most robust "self-validating" check for a 4-monosubstituted piperidine is magnetic equivalence .
-
4-Substituted: Possesses a plane of symmetry passing through N1 and C4.
-
Result: C2 is equivalent to C6; C3 is equivalent to C5.
- C NMR Count: Expect only 3 distinct signals for the piperidine ring carbons (plus the substituent).
-
-
3-Substituted: Lacks symmetry.
-
Result: All ring carbons are magnetically distinct.
- C NMR Count: Expect 5 distinct signals for the piperidine ring carbons.
-
Experimental Protocol: Stereochemical Assignment (
Analysis)
This protocol determines if your 4-substituent is Equatorial (thermodynamically preferred for bulky groups) or Axial .
1. Sample Preparation:
-
Dissolve 5–10 mg of compound in CDCl
or DMSO- .-
Expert Insight: Use CDCl
for sharper resolution of couplings. Use DMSO- if the amine proton is exchanging too rapidly or for solubility, but be aware that DMSO viscosity broadens lines.
-
-
Ensure the sample is free of paramagnetic impurities (filter through basic alumina if necessary).
2. Acquisition:
-
Acquire a standard 1H NMR (min. 400 MHz, ideally 600 MHz).
-
Focus on the methine proton at position 4 (H4 ).
3. Data Analysis (The Karplus Logic):
-
Scenario A: Substituent is Equatorial (H4 is Axial)
-
H4 has two axial-axial couplings (
Hz) with H3 and H5 . -
H4 has two axial-equatorial couplings (
Hz) with H3 and H5 . -
Pattern: H4 appears as a wide Triplet of Triplets (tt) .
-
Width: The total multiplet width will be large (>25 Hz).
-
-
Scenario B: Substituent is Axial (H4 is Equatorial)
-
H4 has only equatorial-equatorial and equatorial-axial couplings.
-
All
values are small (< 5 Hz). -
Pattern: H4 appears as a narrow Quintet or broad singlet.
-
Width: The total multiplet width will be narrow (< 15 Hz).
-
4. Validation (NOESY/ROESY):
-
Equatorial Substituent: Strong NOE correlation between H4 (axial) and H2/H6 (axial) . This "1,3-diaxial" correlation is the fingerprint of the chair conformation.
Part 3: Visualization of Structural Determination Workflow
The following logic flow illustrates the decision-making process for confirming the structure of a synthesized piperidine derivative.
Figure 1: Decision tree for the structural assignment of substituted piperidines, prioritizing regio-confirmation via symmetry before stereochemical analysis.
Part 4: Advanced Validation – X-Ray & Computational Methods
While NMR is sufficient for 90% of cases, ambiguous systems (e.g., flexible rings or quaternary centers) require advanced validation.
Method B: Single-Crystal X-Ray Diffraction (SC-XRD)
-
Why use it: It is the only method that provides absolute configuration (if heavy atoms are present) and precise bond lengths without inferential logic.
-
Protocol:
-
Salt Formation: 4-substituted piperidines are often oils. Convert to a crystalline salt using Picric acid (caution: explosive), HCl , or Fumaric acid . Fumarates often yield excellent crystals for piperidines.
-
Vapor Diffusion: Dissolve the salt in a minimum amount of Methanol. Place in a small vial, then place that vial inside a larger jar containing Diethyl Ether. Seal tightly.
-
Analysis: The resulting diffraction pattern will unequivocally distinguish regioisomers and the solid-state chair conformation.
-
Method C: Computational Prediction (DFT-GIAO)
-
Why use it: When experimental NMR data is ambiguous (e.g., signal overlap), comparing experimental chemical shifts to calculated values (
analysis) provides statistical confidence. -
Workflow:
-
Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers of both 3- and 4-substituted candidates.
-
Geometry Optimization: Optimize structures using DFT (B3LYP/6-31G*).
-
NMR Calculation: Calculate shielding tensors using the GIAO method.
-
Comparison: If Experimental
matches Calculated for the 4-isomer with Mean Absolute Error (MAE) < 2.0 ppm ( C), the structure is confirmed.
-
References
-
Review of Piperidine Pharmacology & Structure
-
NMR Conformational Analysis
-
Fragment-Based Drug Discovery (Regioisomer Synthesis)
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers. (2022). White Rose Research Online.
-
Crystallographic Analysis
-
Mass Spectrometry Fragmentation
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-(piperidin-4-yl)propanoate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 2-(piperidin-4-yl)propanoate, a common building block in pharmaceutical development. Our approach is grounded in established safety principles and regulatory standards, ensuring the protection of laboratory personnel and the environment.
The causality behind these procedures is clear: improper chemical disposal can lead to environmental contamination, hazardous reactions, and significant regulatory penalties.[1] This protocol is designed as a self-validating system, integrating safety checks and clear decision points to minimize risk and ensure compliance.
Hazard Assessment and Chemical Profile
Before handling any waste, a thorough understanding of the chemical's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for tert-butyl 2-(piperidin-4-yl)propanoate is not always available, we can infer its likely hazard profile by examining its structural motifs: the piperidine ring and the tert-butyl ester group.
Analogous piperidine derivatives are frequently classified with the following hazards.[2][3][4] Therefore, it is prudent to manage tert-butyl 2-(piperidin-4-yl)propanoate as a substance possessing these potential risks.
| Potential Hazard | GHS Hazard Code | Description | Primary Rationale |
| Skin Irritation | H315 | Causes skin irritation. | The piperidine moiety is a known skin irritant.[3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Common characteristic of amine-containing compounds.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Potential for irritation if inhaled as dust or aerosol.[2][3] |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | A potential hazard for similar chemical structures.[3] |
Given this profile, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of in standard trash or discharged into the sewer system. [1][5][6]
Required Personal Protective Equipment (PPE)
Direct exposure during waste handling is a primary risk. The following PPE is mandatory to prevent contact and inhalation:
-
Nitrile Gloves: Provides a necessary barrier against skin contact. Immediately change gloves if they become contaminated.
-
Safety Goggles: Protects against accidental splashes that could cause serious eye irritation. A face shield is recommended if there is a significant splash risk.
-
Laboratory Coat: Protects skin and personal clothing from contamination.
Step-by-Step Disposal Protocol
This protocol applies to neat (pure) compound, solutions, and contaminated materials (e.g., weighing paper, silica gel).
Step 1: Waste Segregation
The first and most critical step is proper segregation to prevent dangerous chemical reactions.[7][8]
-
Designate as "Non-Halogenated Organic Waste": Tert-butyl 2-(piperidin-4-yl)propanoate does not contain halogens. It should be collected with other non-halogenated organic solids or liquids.
-
Maintain Chemical Compatibility:
-
DO NOT mix with strong acids or strong oxidizing agents. The basic piperidine nitrogen can react exothermically.
-
DO NOT mix with aqueous waste.
-
DO NOT mix with halogenated organic waste (e.g., dichloromethane, chloroform).
-
Step 2: Select the Appropriate Waste Container
Container integrity is crucial for safe storage and transport.[1][5]
-
Compatibility: Use a container made of a material compatible with organic chemicals, such as a glass bottle or a chemically resistant high-density polyethylene (HDPE) container.[7][8] The original product container is often an excellent choice for waste accumulation.[5]
-
Condition: The container must be in good condition, free from cracks or deterioration, with a secure, leak-proof screw cap.[1][7]
-
Status: Keep the waste container closed at all times, except when you are actively adding waste.[5][7] Never leave a funnel in an open waste container.[7]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for safety.[8][9] The label must be clear, legible, and firmly attached to the container.[7]
Your hazardous waste label must include:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "tert-butyl 2-(piperidin-4-yl)propanoate" (avoid formulas or abbreviations).[7] If it's a solution, list all components and their approximate percentages.
-
Hazard Identification: Check the appropriate boxes for "Toxic" and "Irritant."
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA), which is under the control of the lab personnel generating the waste.[7]
-
Location: Store the container in a designated, well-ventilated area, such as a chemical fume hood.[1]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub (secondary containment).[5][8] This prevents a spill from spreading if the primary container fails.
-
Segregation: Keep the container physically separated from incompatible materials, especially acids and oxidizers.[7]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by authorized professionals.
-
Request Pickup: Once the container is 90% full, or if you are approaching your facility's storage time limit, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[5][7]
-
Do Not Transport: Never personally transport hazardous waste across campus or on public roads.[5] This must be done by trained EH&S staff or a licensed waste disposal contractor.
-
Final Treatment: The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed facility, which ensures its complete destruction.[10][11]
Spill Management Protocol
In the event of a small spill, immediate and correct action is required.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or cat litter to cover and absorb the spilled chemical.[2][12]
-
Collect Waste: Carefully scoop the absorbent material and chemical into a sealable container.
-
Label as Waste: Label the container as "Hazardous Waste" with the full chemical name and "Spill Debris."
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Manage the sealed spill debris container as described in the protocol above.
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of tert-butyl 2-(piperidin-4-yl)propanoate.
Caption: Disposal workflow from generation to final disposal.
References
- Daniels Health. (2025, May 21).
- Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
- Vanderbilt University Medical Center.
- Labor Security System.
- PubChem. tert-Butyl (2-(piperidin-4-yl)propan-2-yl)carbamate.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Sigma-Aldrich. (2024, September 8).
- CPAchem Ltd. (2024, September 9).
- AK Scientific, Inc. Safety Data Sheet (United States)
- ChemSupply Australia. (2023, October 22).
- PubChem. tert-butyl 2-(piperidin-4-yl)acetate.
- ChemicalBook. (2025, September 27). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)
- Chemtalk. (2008, May 28). Ester Disposal.
- PubChem. Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate.
- Physikalisch-Technische Bundesanstalt.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. aksci.com [aksci.com]
- 3. Tert-butyl 2-(piperidin-4-yl)acetate | C11H21NO2 | CID 23511620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | C13H21NO2 | CID 18187546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. chemicalbook.com [chemicalbook.com]
- 11. ptb.de [ptb.de]
- 12. chemtalk.com.au [chemtalk.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
